molecular formula C5H8N2S B1314025 N,N-dimethylthiazol-2-amine CAS No. 6142-08-1

N,N-dimethylthiazol-2-amine

Cat. No.: B1314025
CAS No.: 6142-08-1
M. Wt: 128.2 g/mol
InChI Key: WHZFDYQSENAPEV-UHFFFAOYSA-N
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Description

N,N-dimethylthiazol-2-amine (CAS 6142-08-1) is a valuable chemical intermediate in organic and medicinal chemistry research. It features a thiazole ring system with an N,N-dimethylamino substituent, making it an electron-rich scaffold for constructing diverse heterocyclic compounds . This compound is primarily used as a key building block in the synthesis of thiazole-based pharmaceuticals, particularly in the development of potential antifungal and antibacterial agents . Its structural features, specifically the reactivity of the dimethylamino group, support the formation of novel bioactive molecules and allow for easy modification in multi-step synthetic routes . Beyond pharmaceutical research, this amine is also utilized in agrochemical research for the development of novel pesticides and plant growth regulators . The compound should be stored at 2-8°C . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFDYQSENAPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498726
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-08-1
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide addresses the chemical and physical properties of 2-Amino-4,5-dimethylthiazole. Initial inquiries regarding "N,N-dimethylthiazol-2-amine" did not yield substantial data for a comprehensive review. It is likely that the intended compound of interest was the widely studied and commercially available 2-Amino-4,5-dimethylthiazole, which is the focus of this document. This compound is a primary amine with methyl substituents on the thiazole ring, a structure of significant interest in medicinal chemistry.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in drug discovery and development.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The compound 2-Amino-4,5-dimethylthiazole, a key representative of this class, offers a valuable building block for the synthesis of novel therapeutic agents. Its chemical reactivity, characterized by the nucleophilic amino group and the aromatic thiazole ring, allows for diverse structural modifications to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the essential chemical and physical properties of 2-Amino-4,5-dimethylthiazole, its synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of 2-Amino-4,5-dimethylthiazole and its commonly used hydrochloride salt are summarized below. It is important to note that properties can vary slightly based on the purity and experimental conditions.

PropertyValueSource
Chemical Name 2-Amino-4,5-dimethylthiazole-
Synonyms 4,5-Dimethylthiazol-2-amine-
CAS Number 71574-33-9 (for hydrochloride)-
Molecular Formula C₅H₈N₂S-
Molecular Weight 128.19 g/mol -
Appearance Typically a powder-
Melting Point 273-274 °C (decomposes) (hydrochloride)
Solubility Soluble in water, alcohols, and diethyl ether.
pKa Data not readily available-
LogP -0.038 (for 2-aminothiazole)[3]

Spectroscopic Profile

The structural elucidation of 2-Amino-4,5-dimethylthiazole and its derivatives relies on standard spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the following signals would be anticipated for 2-Amino-4,5-dimethylthiazole:

  • -NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift of this peak is highly dependent on the solvent and concentration.

  • -CH₃ Protons: Two distinct singlets for the methyl groups at the C4 and C5 positions of the thiazole ring. These would likely appear in the upfield region of the spectrum.

For a related compound, 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea, the methyl protons on the thiazole ring appear as singlets.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework:

  • Thiazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, bonded to the amino group and two heteroatoms, would be the most downfield.

  • Methyl Carbons: Two signals in the upfield region corresponding to the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups:

  • N-H Stretching: A pair of bands in the region of 3100-3500 cm⁻¹ characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹, indicative of the C=N bond within the thiazole ring.

  • C-H Stretching: Bands corresponding to the stretching of the C-H bonds in the methyl groups.

For a similar compound, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, the IR spectrum shows bands at 3364 cm⁻¹ for the NH₂ group and 1684 cm⁻¹ for the C=O group of the ester.[5]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of 2-amino-5-methylthiazole shows a molecular ion peak (M+) corresponding to its molecular weight.[6] For 2-Amino-4,5-dimethylthiazole, the molecular ion peak would be expected at m/z = 128.

Synthesis and Reactivity

Synthesis: The Hantzsch Thiazole Synthesis

A primary and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For 2-Amino-4,5-dimethylthiazole, the synthesis would typically proceed by reacting 3-chloro-2-butanone with thiourea.

G reagents Reagents: 3-Chloro-2-butanone Thiourea reaction Hantzsch Thiazole Synthesis reagents->reaction solvent Solvent: Ethanol solvent->reaction product Product: 2-Amino-4,5-dimethylthiazole reaction->product purification Purification: Recrystallization product->purification G start 2-Amino-4,5-dimethylthiazole acylation Acylation (R-COCl) start->acylation diazotization Diazotization (NaNO₂, HCl) start->diazotization amide N-acylated derivative acylation->amide diazonium Diazonium salt diazotization->diazonium coupling Azo coupling diazonium->coupling

Sources

An In-Depth Technical Guide to N,N-dimethylthiazol-2-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethylthiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide will explore its relevance in drug discovery, supported by spectroscopic analysis and safety considerations, offering a holistic resource for researchers in the field.

Core Concepts: Unveiling the Molecular Identity

This compound, a substituted aminothiazole, is a molecule with a rich chemical character that has garnered attention in the landscape of drug discovery. Its foundational structure is built upon a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is further functionalized with a dimethylamino group at the 2-position, a modification that significantly influences its electronic properties and potential biological activity.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N,N-Dimethyl-1,3-thiazol-2-amine . This name precisely describes the arrangement of atoms within the molecule: a thiazole ring with a dimethylamino group attached to the carbon atom at the second position of the ring.

The molecular formula of this compound is C₅H₈N₂S, and it has a molecular weight of approximately 128.20 g/mol .[1]

Below is a DOT language script to generate the 2D molecular structure of this compound.

Molecular structure of this compound.
Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.20 g/mol [1]
CAS Number 6142-08-1[1]
LogP 1.21[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and lipid membrane permeability. The absence of hydrogen bond donors and the presence of three acceptors will dictate its interaction with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[2] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For this compound, a common and efficient approach involves the reaction of 2-chlorothiazole with dimethylamine.

Experimental Protocol: Synthesis from 2-Chlorothiazole

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Chlorothiazole

  • Dimethylamine (40% solution in water)

  • Ethanol

  • Potassium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorothiazole (10 mmol, 1.19 g) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (20 mmol, 2.76 g) followed by the slow addition of a 40% aqueous solution of dimethylamine (30 mmol, 3.38 mL). The addition of potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (30 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL). The use of a separatory funnel is essential for efficient phase separation.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a pale yellow oil.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chlorothiazole 2-Chlorothiazole Dissolve & Mix 1. Dissolve in Ethanol & Mix Reagents 2-Chlorothiazole->Dissolve & Mix Dimethylamine Dimethylamine Dimethylamine->Dissolve & Mix K₂CO₃ K₂CO₃ K₂CO₃->Dissolve & Mix Reflux 2. Reflux (4-6h, 80-85°C) Dissolve & Mix->Reflux Evaporation 3. Evaporate Solvent Reflux->Evaporation Extraction 4. Aqueous Work-up & Extraction Evaporation->Extraction Drying 5. Dry & Concentrate Extraction->Drying Purification 6. Purify (Distillation/ Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound must be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the methyl groups of the dimethylamino moiety. The two protons on the thiazole ring will likely appear as doublets in the aromatic region (δ 6.5-7.5 ppm) due to coupling with each other. The six protons of the two equivalent methyl groups will appear as a singlet in the upfield region (δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon atom attached to the dimethylamino group (C2) is expected to have a chemical shift in the range of δ 160-170 ppm. The other two carbons of the thiazole ring will resonate in the aromatic region (δ 100-140 ppm). The two equivalent methyl carbons of the dimethylamino group will show a single peak in the upfield region (δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C=N stretching: Around 1600-1650 cm⁻¹

  • C-N stretching: Around 1250-1350 cm⁻¹

  • C-H stretching (aromatic and aliphatic): Around 2800-3100 cm⁻¹

  • Ring vibrations of the thiazole nucleus: In the fingerprint region (below 1500 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments arising from the cleavage of the thiazole ring.

Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

While specific research on this compound is emerging, its structural similarity to other biologically active 2-aminothiazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The dimethylamino group can influence the compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Researchers can leverage this scaffold to design and synthesize libraries of compounds for screening against various disease targets, such as kinases, which are often implicated in cancer and inflammatory diseases.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the established biological significance of the 2-aminothiazole core make it a compound of high interest for medicinal chemists and drug discovery professionals. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a catalyst for further research and development in this exciting area.

References

  • LookChem. This compound. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N-dimethylthiazol-2-amine from 2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylthiazol-2-amine, a valuable building block in medicinal chemistry, from the readily available starting material, 2-aminothiazole. The core of this document focuses on the practical application and mechanistic understanding of the premier synthetic route: the Eschweiler-Clarke reaction. Additionally, alternative methodologies, such as direct methylation, are explored and critically evaluated. This guide is intended to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, insights into reaction mechanisms, and guidance on purification and characterization of the final product. The 2-aminothiazole scaffold is a privileged structure in a wide array of pharmaceuticals, and the N,N-dimethylated analogue is a key intermediate for modulating pharmacological properties.[1]

Introduction

The 2-aminothiazole moiety is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[2] Its derivatives are integral to the development of drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. The strategic modification of the 2-amino group, particularly through N-alkylation, is a frequently employed tactic to fine-tune the physicochemical and pharmacokinetic properties of these molecules, thereby enhancing their therapeutic potential.

This guide focuses on the synthesis of this compound, a tertiary amine that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The primary method detailed herein is the Eschweiler-Clarke reaction, a classic and highly effective procedure for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[3][4] The causality behind the experimental choices, potential challenges, and detailed procedural steps are elucidated to ensure replicability and a thorough understanding of the chemical transformation.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the preferred method for the synthesis of this compound from 2-aminothiazole due to its high yield, operational simplicity, and, most importantly, its inherent chemoselectivity for the tertiary amine.[3][4][5] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4][5]

Reaction Mechanism

The mechanism of the Eschweiler-Clarke reaction is a stepwise process that involves the formation of an iminium ion followed by its reduction.[3][4]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-aminothiazole) on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the monomethylated amine and carbon dioxide.

  • Second Methylation: The resulting secondary amine, N-methylthiazol-2-amine, is more nucleophilic than the starting primary amine and rapidly undergoes a second reaction with formaldehyde to form a new iminium ion.

  • Final Reduction: A second equivalent of formic acid reduces this iminium ion to the final product, this compound. The reaction ceases at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion.[3]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation 2-Aminothiazole 2-Aminothiazole Iminium_Ion_1 Iminium Ion 2-Aminothiazole->Iminium_Ion_1 + CH₂O, - H₂O N-methylthiazol-2-amine N-methylthiazol-2-amine Formaldehyde_1 Formaldehyde (CH₂O) Iminium_Ion_1->N-methylthiazol-2-amine + HCOOH, - CO₂ Iminium_Ion_2 Iminium Ion N-methylthiazol-2-amine->Iminium_Ion_2 + CH₂O, - H₂O Formic_Acid_1 Formic Acid (HCOOH) Formaldehyde_2 Formaldehyde (CH₂O) NN-dimethylthiazol-2-amine This compound Iminium_Ion_2->NN-dimethylthiazol-2-amine + HCOOH, - CO₂ Formic_Acid_2 Formic Acid (HCOOH)

Eschweiler-Clarke reaction mechanism for this compound synthesis.
Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound via the Eschweiler-Clarke reaction.

Materials:

  • 2-Aminothiazole

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (or potassium hydroxide)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1.0 eq).

  • Reagent Addition: To the stirred starting material, add formic acid (excess, typically 3-5 eq) followed by the slow addition of an aqueous solution of formaldehyde (excess, typically 3-5 eq). The reaction is exothermic, so addition should be controlled.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-6 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH > 9). This step should be performed in an ice bath as it is highly exothermic.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).

  • Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the Eschweiler-Clarke reaction may contain unreacted starting materials and side products. Purification is essential to obtain the product in high purity.

  • Column Chromatography: This is a highly effective method for purifying this compound. A silica gel column is typically used with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[6] The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method. The boiling point of the compound will determine the required temperature and vacuum.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of amine derivatives include ethanol, isopropanol, or mixtures of polar and non-polar solvents.

Alternative Synthetic Route: Direct Methylation with Methyl Iodide

Direct methylation of 2-aminothiazole with a methylating agent like methyl iodide is an alternative approach. However, this method is often less desirable due to the potential for over-alkylation.

Challenges and Mechanistic Considerations

The primary challenge with direct methylation is controlling the degree of alkylation. The monomethylated product, N-methylthiazol-2-amine, is more nucleophilic than the starting 2-aminothiazole. Consequently, it can compete with the starting material for the methylating agent, leading to the formation of the desired this compound as well as the undesired quaternary ammonium salt, 2-(trimethylammonio)thiazole iodide. The formation of this quaternary salt is irreversible and represents a loss of product.[7]

Direct_Methylation 2-Aminothiazole 2-Aminothiazole N-methylthiazol-2-amine N-methylthiazol-2-amine 2-Aminothiazole->N-methylthiazol-2-amine + CH₃I, - HI MeI_1 Methyl Iodide (CH₃I) NN-dimethylthiazol-2-amine NN-dimethylthiazol-2-amine N-methylthiazol-2-amine->NN-dimethylthiazol-2-amine + CH₃I, - HI MeI_2 Methyl Iodide (CH₃I) Quaternary_Salt Quaternary Ammonium Salt NN-dimethylthiazol-2-amine->Quaternary_Salt + CH₃I MeI_3 Methyl Iodide (CH₃I)

Direct methylation of 2-aminothiazole and the potential for over-alkylation.
Experimental Protocol (Illustrative)

While less ideal, a carefully controlled direct methylation can be performed.

Materials:

  • 2-Aminothiazole

  • Methyl iodide

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • A suitable aprotic solvent (e.g., acetonitrile or DMF)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.2 eq) in a suitable aprotic solvent like acetonitrile.

  • Reagent Addition: Add methyl iodide (2.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of mono-, di-, and quaternary methylated products.

  • Purification: Extensive purification by column chromatography is typically required to isolate the desired this compound from the product mixture.

Product Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Technique Expected Observations
¹H NMR Signals corresponding to the two equivalent methyl groups (a singlet integrating to 6 protons), and signals for the protons on the thiazole ring.
¹³C NMR Resonances for the two equivalent methyl carbons and the carbons of the thiazole ring.
Mass Spec. The molecular ion peak corresponding to the mass of this compound.
IR Spec. Characteristic C-H stretching and bending frequencies for the methyl and thiazole ring protons, as well as C=N and C-S stretching vibrations of the thiazole ring. The absence of N-H stretching bands (present in the starting material) is a key indicator of successful dimethylation.

Conclusion

The synthesis of this compound from 2-aminothiazole is a key transformation for the development of novel pharmaceutical agents. This guide has provided a detailed examination of the most effective synthetic method, the Eschweiler-Clarke reaction, offering a comprehensive protocol and mechanistic insights. While direct methylation presents an alternative, its significant drawback of over-alkylation makes it a less favorable choice. The provided information on purification and characterization will aid researchers in obtaining and verifying the desired product with high purity. A thorough understanding of these synthetic strategies is essential for any scientist working in the field of medicinal chemistry and drug development.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer at ambient temperature and chemical shifts are given relative to residual solvent. The Royal Society of Chemistry.
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  • BenchChem. (2025). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
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  • Methyl-Life. (2025, February 10).

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CAS number and material safety data sheet for N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-dimethylthiazol-2-amine: Synthesis, Characterization, and Application

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of therapeutics ranging from anticancer to anti-inflammatory agents.[3][4] This guide focuses on a specific derivative, This compound , providing an in-depth examination of its chemical properties, safety considerations, synthesis, and spectroscopic characterization. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine derivative of the core 2-aminothiazole heterocycle. The permanent methylation of the exocyclic amine nitrogen significantly alters its properties compared to the primary amine parent, primarily by eliminating its hydrogen bond donating capability and modifying its basicity and nucleophilicity.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 2-dimethylaminothiazole, N,N-Dimethyl-1,3-thiazol-2-amine[5]
CAS Number 6142-08-1 [5]
Molecular Formula C₅H₈N₂S[5]
Molecular Weight 128.19 g/mol [5]
Appearance Not specified; likely a liquid or low-melting solid-
LogP 1.209[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]

Material Safety and Handling

Core Hazard Analysis:

  • 2-Aminothiazole (Parent Structure): Classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[6]

  • Aliphatic Amines (e.g., Dimethylamine): Often flammable, corrosive, and can cause skin irritation and serious eye damage. They may also be harmful if inhaled and cause respiratory irritation.

Based on this analysis, this compound should be handled with caution as a potentially hazardous substance. The following table summarizes the anticipated GHS classifications.

GHS ClassificationHazard StatementPrecautionary Codes (Examples)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P317
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352, P332+P317
Serious Eye Damage (Category 1/2)H318/H319: Causes serious eye damage/irritationP280, P305+P351+P338
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[6] If swallowed, rinse mouth and seek medical attention.[6][7] If inhaled, move the person to fresh air.[6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached via the exhaustive methylation of the parent 2-aminothiazole. This is a classic N-alkylation reaction where the nucleophilic exocyclic amine attacks an electrophilic methyl source.

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yielding method for this transformation is reductive amination using formaldehyde as the carbon source and a hydride reducing agent. This method is often preferred over direct alkylation with methyl halides as it can be performed in a one-pot fashion and often results in cleaner reactions with easier purification.

The mechanism involves two key stages:

  • Imine/Eschenmoser Salt Formation: The primary amine of 2-aminothiazole first reacts with formaldehyde to form a hydroxymethyl intermediate, which then dehydrates to an iminium ion. A second equivalent of formaldehyde reacts with the resulting secondary amine to form a stable tertiary iminium salt, analogous to an Eschenmoser salt.

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, completing the methylation process and yielding the final tertiary amine product. STAB is an excellent choice as it is milder than NaBH₄ and can be used in acidic conditions which favor iminium ion formation.

Synthesis_Workflow Diagram 1: Proposed Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process Reactant1 2-Aminothiazole Mix Combine Reactants in DCE Reactant1->Mix Reactant2 Formaldehyde (aq.) Reactant2->Mix Reactant3 Sodium Triacetoxyborohydride (STAB) Reactant3->Mix Solvent 1,2-Dichloroethane (DCE) Solvent->Mix Stir Stir at Room Temperature (12-24h) Mix->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product This compound Purify->Product Characterization_Workflow Diagram 2: Spectroscopic Characterization Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data Interpretation Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Confirm Proton & Carbon Skeleton NMR->Data_NMR Data_IR Identify Functional Groups (C=N, C-H) Confirm Absence of N-H IR->Data_IR Data_MS Confirm Molecular Weight & Fragmentation MS->Data_MS Conclusion Structure Confirmed Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: A standard workflow for the structural elucidation of a synthesized organic compound.

Reactivity and Applications in Drug Development

The 2-aminothiazole moiety is a powerful pharmacophore due to its ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding and metal chelation. While N,N-dimethylation prevents hydrogen bond donation from the exocyclic amine, the molecule retains key features:

  • Reactivity: The endocyclic (ring) nitrogen remains a potential site for electrophilic attack, such as quaternization with alkyl halides. [8][9]The thiazole ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Medicinal Chemistry Significance: The N,N-dimethyl-2-aminothiazole structure is a key building block in medicinal chemistry. [2][10]It serves as a rigid scaffold to which other pharmacophoric elements can be attached. The tertiary amine provides a basic center that can be crucial for salt formation, improving solubility and bioavailability of a potential drug candidate. Its presence in larger molecules contributes to the overall polarity and receptor binding profile. The parent 2-aminothiazole scaffold is found in numerous approved drugs, and N-substituted derivatives are a major focus of ongoing research to develop new agents with improved potency and selectivity. [2][3][10]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2-Aminothiazole (1.00 g, 10.0 mmol, 1.0 equiv.)

  • Aqueous Formaldehyde (37 wt. %, 2.43 mL, 30.0 mmol, 3.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (6.36 g, 30.0 mmol, 3.0 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.00 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (50 mL) followed by aqueous formaldehyde (2.43 mL, 30.0 mmol). Stir the resulting suspension at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Online] Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Online] Available at: [Link]

  • Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]

  • Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. [Online] Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Online] Available at: [Link]

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  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

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  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. [Online] Available at: [Link]

  • Wang, Y., et al. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. [Online] Available at: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Online] Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]

  • NIH. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Online] Available at: [Link]

  • ResearchGate. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. [Online] Available at: [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Online] Available at: [Link]

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Spectroscopic Characterization of N,N-dimethylthiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The 2-aminothiazole core is found in numerous pharmaceuticals, highlighting the importance of thoroughly characterizing its derivatives.[1] Precise structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of synthesized compounds, which is a critical step in the drug discovery pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while predicted based on the analysis of analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers and scientists engaged in the synthesis and application of this compound. Each section details the expected spectral features, their interpretation, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the presence of the thiazole ring and the N,N-dimethyl substitution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, displaying two key signals corresponding to the protons on the thiazole ring and the methyl groups attached to the exocyclic nitrogen.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.15d, J = 3.5 Hz1HH-4
~ 6.60d, J = 3.5 Hz1HH-5
~ 3.10s6HN(CH₃)₂

Interpretation of the ¹H NMR Spectrum:

The two doublets at approximately 7.15 and 6.60 ppm are characteristic of the two vicinal protons on the thiazole ring. The downfield shift of H-4 compared to H-5 is attributed to the deshielding effect of the adjacent sulfur atom and the nitrogen of the dimethylamino group. The coupling constant (J) of around 3.5 Hz is typical for protons on a thiazole ring.[2]

A prominent singlet integrating to six protons at approximately 3.10 ppm is the hallmark of the two equivalent methyl groups of the N,N-dimethylamino substituent. The chemical shift is consistent with N-methyl groups in similar chemical environments.[3][4] The absence of an N-H proton signal, which would typically appear as a broad singlet, confirms the tertiary nature of the exocyclic amine.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 170C-2
~ 140C-4
~ 110C-5
~ 40N(CH₃)₂

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal, expected around 170 ppm, is assigned to the C-2 carbon. This significant deshielding is due to its direct attachment to two electronegative nitrogen atoms and the sulfur atom within the heterocyclic ring.[6] The C-4 and C-5 carbons of the thiazole ring are expected to resonate at approximately 140 ppm and 110 ppm, respectively. The signal around 40 ppm is characteristic of the carbon atoms of the N,N-dimethylamino group.[5][7]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1 second.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absence of N-H stretching vibrations and the presence of absorptions corresponding to the thiazole ring and the C-N bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H stretch (thiazole ring)
~ 2950 - 2850MediumAliphatic C-H stretch (N-CH₃)
~ 1580 - 1450Medium-StrongC=N and C=C stretching (thiazole ring)
~ 1350 - 1250StrongAromatic C-N stretching
~ 1250 - 1020MediumAliphatic C-N stretching

Interpretation of the IR Spectrum:

A key feature in the IR spectrum of this compound is the absence of any significant absorption in the 3500-3300 cm⁻¹ region, which confirms the tertiary nature of the amine, as there are no N-H bonds.[8][9] The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the thiazole ring. The peaks in the 2950-2850 cm⁻¹ region arise from the C-H stretching of the N-methyl groups.

The characteristic vibrations of the thiazole ring, involving C=N and C=C stretching, are expected to appear as a series of bands in the 1580-1450 cm⁻¹ region.[1] A strong absorption between 1350-1250 cm⁻¹ is indicative of the aromatic C-N stretching vibration, while the aliphatic C-N stretching of the dimethylamino group will likely appear in the 1250-1020 cm⁻¹ range.[5][8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
128[M]⁺˙ (Molecular Ion)
113[M - CH₃]⁺
85[M - HN(CH₃)₂]⁺˙
71[M - C₃H₃S]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z of 128, corresponding to its molecular weight (C₅H₈N₂S).[10] The fragmentation pattern will be influenced by the stability of the resulting ions.

A common fragmentation pathway for N,N-dimethylamino compounds is the loss of a methyl radical, which would result in a fragment ion at m/z 113. Another plausible fragmentation involves the cleavage of the exocyclic C-N bond, leading to the loss of a dimethylamine radical and a fragment at m/z 85. Cleavage of the thiazole ring can also occur, leading to various smaller fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Visualizing Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the different parts of the this compound molecule and their expected spectroscopic signals.

Spectroscopic_Correlation cluster_molecule This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol H4 H-4 ~7.15 ppm (d) H5 H-5 ~6.60 ppm (d) NMe_H N(CH₃)₂ ~3.10 ppm (s) C2 C-2 ~170 ppm C4 C-4 ~140 ppm C5 C-5 ~110 ppm NMe_C N(CH₃)₂ ~40 ppm CH_arom Aromatic C-H ~3100-3000 cm⁻¹ CH_aliph Aliphatic C-H ~2950-2850 cm⁻¹ CN_CC C=N / C=C ~1580-1450 cm⁻¹ CN_arom Aromatic C-N ~1350-1250 cm⁻¹ M_ion [M]⁺˙ m/z 128 M_Me [M-CH₃]⁺ m/z 113

Caption: Correlation of molecular structure with key NMR, IR, and MS data.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and self-validating framework for its structural confirmation. The predicted data and interpretations presented in this guide offer researchers a reliable reference for identifying this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to maintaining scientific integrity and advancing drug development endeavors.

References

  • A. S. Tekale, B.N. Muthal. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI.
  • N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. [Link]

  • N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). ResearchGate. [Link]

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  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). (n.d.). Human Metabolome Database. [Link]

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  • 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-. (n.d.). Doc Brown's Chemistry. [Link]

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  • infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

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Solubility and stability of N,N-dimethylthiazol-2-amine in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N,N-dimethylthiazol-2-amine

Foreword: A Framework for Characterization

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. This compound, a substituted aminothiazole, represents a class of heterocyclic compounds of significant interest due to their prevalence in medicinally active molecules. This guide serves not as a static data sheet, but as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It is designed to empower you to thoroughly characterize the solubility and stability of this compound and analogous compounds. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—the causal logic behind experimental choices, ensuring that the data you generate is robust, reliable, and fit for purpose in a regulatory environment.

This document will guide you through the strategic selection of solvents, provide detailed protocols for solubility determination, and outline a systematic approach to evaluating chemical stability through forced degradation studies, in alignment with international regulatory standards.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive understanding of its behavior in various solvent systems is a foundational requirement in early-stage development.[1]

Physicochemical Landscape and Predicted Behavior

To approach solubility testing rationally, we must first consider the inherent properties of this compound.

  • Structure: The molecule contains a polar thiazole ring with a sulfur and two nitrogen atoms, and a tertiary amine group (-N(CH₃)₂).

  • Polarity: The presence of heteroatoms imparts polarity, suggesting potential solubility in polar solvents. The dimethyl groups add some lipophilic character.

  • Hydrogen Bonding: The tertiary amine nitrogen is a hydrogen bond acceptor, as are the ring nitrogen and sulfur atoms. It lacks a hydrogen bond donor, which will influence its interactions with protic solvents.

  • Basicity: The amine group is basic and will be protonated at low pH, significantly increasing its solubility in acidic aqueous media.

Based on these features, we can predict moderate to good solubility in polar organic solvents and pH-dependent solubility in aqueous systems.

Strategic Solvent Selection

The choice of solvents should be deliberate, covering a range of polarities and functionalities relevant to pharmaceutical processing (e.g., synthesis, purification, formulation).[2][3][4] Our selection is guided by safety, environmental impact, and regulatory acceptance, often categorized by guides such as the Sanofi Solvent Selection Guide.[2][3]

Table 1: Recommended Solvent Panel for Solubility Screening

ClassSolventRationale
Polar Protic WaterThe universal biological and pharmaceutical solvent; essential for aqueous formulations.[4]
MethanolA common polar protic solvent used in synthesis and analysis.
EthanolA Class 3 solvent with high regulatory acceptance, widely used in formulations.[4]
Polar Aprotic AcetonitrileWidely used in reversed-phase HPLC; relevant for analytical and purification processes.
AcetoneA versatile Class 3 solvent for extractions and cleaning.[4]
Dimethyl Sulfoxide (DMSO)A highly polar solvent capable of dissolving many poorly soluble compounds; common for stock solutions.
Ethyl AcetateA moderately polar ester, common in synthesis and extraction.[4]
Nonpolar TolueneA nonpolar aromatic solvent, representing a different class of intermolecular interactions.
Heptane/HexaneAliphatic hydrocarbons to establish solubility in highly nonpolar media.
Aqueous Buffers pH 2.0 (HCl)Represents acidic conditions (e.g., stomach); expected high solubility due to amine protonation.
pH 7.4 (Phosphate)Represents physiological pH.
Experimental Protocol: Isothermal Saturation Method for Thermodynamic Solubility

This protocol provides a self-validating system for determining equilibrium solubility, ensuring the solution is genuinely saturated.

1. Materials and Equipment:

  • This compound (solid, verified purity)

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or a validated UV-Vis spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The visual presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the system to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Accurately dilute the collected sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-established analytical method calibration curve.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC-UV or other validated method.

3. Data Analysis:

  • Calculate the concentration of the saturated solution (solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_quant 4. Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Withdraw aliquot of clear supernatant sep1->sep2 quant1 Dilute sample into linear analytical range sep2->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 quant3 Calculate Solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Assessment

Stability testing is a mandatory regulatory requirement to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5] Forced degradation, or stress testing, is the cornerstone of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6][7][8]

Anticipated Degradation Pathways

The structure of this compound suggests several potential vulnerabilities:

  • Hydrolysis: While the C-N bond of the tertiary amine is generally stable, extreme pH conditions could potentially lead to cleavage, especially if the thiazole ring is susceptible to opening.

  • Oxidation: The sulfur atom in the thiazole ring is a likely site for oxidation (to sulfoxide or sulfone). The tertiary amine could also be susceptible to oxidation to form an N-oxide.

  • Photolysis: Aromatic and heterocyclic rings can absorb UV radiation, leading to photolytic degradation.

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule.

The general instability of amines in the presence of process chemicals like nitric acid or nitrous acid is well-documented, often involving reactions at the carbon atom alpha to the nitrogen.

Experimental Protocol: Forced Degradation Study

This study should be conducted according to ICH Q1A(R2) guidelines.[6] The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated in sufficient quantities for detection without over-stressing the molecule to form irrelevant secondary degradants.[6][7]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution (or solid API) in an oven at a high temperature (e.g., 80 °C).

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

3. Methodology:

  • For each condition, set up a series of vials.

  • Pull samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Immediately quench the reaction if necessary. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation product peaks.

4. Data Presentation and Analysis:

  • Calculate the percentage of API remaining and the percentage of degradation.

  • Determine the peak area of any new peaks (degradants) and express them as a percentage of the total peak area.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration (hr)% Assay of Parent Compound% DegradationNumber of Degradants >0.1%
0.1 M HCl, 60 °C2488.511.52
0.1 M NaOH, 60 °C2495.24.81
3% H₂O₂, RT1282.117.93
Thermal (80 °C)4899.10.90
Photolytic (ICH Q1B)-91.78.32
Visualization: Logic of a Forced Degradation Study

G cluster_purpose Primary Objectives (ICH Q1A) cluster_stress Stress Conditions obj1 Identify Degradation Pathways obj2 Elucidate Degradant Structures obj3 Develop Stability- Indicating Method acid Acidic (e.g., 0.1 M HCl) analysis Analysis by Stability-Indicating HPLC Method acid->analysis base Basic (e.g., 0.1 M NaOH) base->analysis ox Oxidative (e.g., 3% H₂O₂) ox->analysis therm Thermal (e.g., 80°C) therm->analysis photo Photolytic (ICH Q1B) photo->analysis api This compound (Drug Substance) api->acid Expose to Stress api->base Expose to Stress api->ox Expose to Stress api->therm Expose to Stress api->photo Expose to Stress result Data Interpretation: - Purity & Degradation % - Mass Balance - Peak Tracking analysis->result result->obj1

Caption: Logical framework for a forced degradation study.

Conclusion

The characterization of this compound, or any new chemical entity, is a systematic endeavor built on foundational scientific principles and regulatory expectations. By following the detailed protocols within this guide for solubility profiling and stability assessment, researchers can generate high-quality, reliable data. This information is critical for making informed decisions throughout the drug development lifecycle, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. This structured approach ensures not only scientific rigor but also alignment with the stringent requirements of the pharmaceutical industry.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
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  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry.
  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.
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  • INIS-IAEA. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES.

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A Technical Guide to the Potential Industrial Applications of N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N-dimethylthiazol-2-amine is a heterocyclic amine with significant potential for a range of industrial applications. While specific research on this compound is emerging, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide array of biological and chemical activities. This guide synthesizes the existing knowledge on 2-aminothiazoles to project the potential industrial applications of this compound, focusing on its role as a versatile building block in pharmaceuticals and agrochemicals, as well as its potential use in materials science as a corrosion inhibitor. This document is intended for researchers, chemists, and professionals in drug development and materials science, providing a forward-looking perspective on the opportunities this molecule presents.

Introduction to this compound

This compound belongs to the family of 2-aminothiazoles, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1] The core 2-aminothiazole scaffold is a cornerstone for the synthesis of numerous compounds, including sulfur drugs, biocides, and fungicides.[1]

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring with a dimethylamino group at the 2-position. This substitution is expected to influence its solubility, basicity, and reactivity compared to the parent 2-aminothiazole. The presence of the tertiary amine group can also play a crucial role in its interaction with biological targets and its performance in various chemical reactions.

PropertyValueReference
CAS Number 6142-08-1[2]
Molecular Formula C5H8N2S[3]
Molecular Weight 128.19 g/mol [3]
Synthesis Strategies

The synthesis of this compound can be approached through modifications of the well-established Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-haloketone with a thiourea derivative. For this compound, N,N-dimethylthiourea would be the logical starting material.

alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate Condensation dimethylthiourea N,N-Dimethylthiourea dimethylthiourea->intermediate product This compound intermediate->product Cyclization

Caption: Generalized Hantzsch synthesis for this compound.

Potential Pharmaceutical Applications

The 2-aminothiazole moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds.[4] This suggests that this compound could serve as a valuable starting material or fragment for the development of new therapeutic agents.

Rationale: The 2-Aminothiazole Scaffold in Drug Discovery

Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6] The versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

As a Precursor for Kinase Inhibitors (Anticancer Agents)

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-aminothiazole structure is a common motif in this class of drugs. By functionalizing the this compound core, novel kinase inhibitors could be developed.

A plausible synthetic strategy would involve the acylation of the thiazole nitrogen or substitution at other positions on the ring to introduce functionalities that can interact with specific kinases.

start This compound acylation Acylation/Substitution start->acylation library Library of Derivatives acylation->library screening Kinase Inhibitor Screening library->screening lead Lead Compound screening->lead

Caption: Workflow for developing kinase inhibitors from this compound.

  • Synthesize a library of this compound derivatives with diverse substitutions.

  • Primary Screening: Screen the library against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).

  • Dose-Response Analysis: Determine the IC50 values for the most active compounds from the primary screen.

  • Cell-Based Assays: Evaluate the antiproliferative activity of the lead compounds in relevant cancer cell lines.

  • Mechanism of Action Studies: Confirm target engagement and elucidate the downstream signaling effects in cells.

Exploration in Neurodegenerative Diseases (Anti-prion Activity)

Recent studies have identified 2-aminothiazole derivatives as potent inhibitors of prion protein (PrPSc) accumulation, a key event in diseases like Creutzfeldt-Jakob disease.[7] this compound could be a valuable starting point for developing new anti-prion therapeutics.

The 2-aminothiazole core may interact with PrPSc aggregates, preventing their further growth or promoting their clearance. The N,N-dimethyl substitution could enhance blood-brain barrier penetration, a critical property for drugs targeting the central nervous system.

  • In vitro Prion Aggregation Assay: Test the ability of this compound and its derivatives to inhibit the formation of PrPSc aggregates in a cell-free system.

  • Cell-Based Prion Propagation Assay: Evaluate the compounds' efficacy in reducing PrPSc levels in infected neuronal cell lines.

  • Pharmacokinetic Studies: Assess the brain penetration of lead compounds in animal models.

  • In vivo Efficacy Studies: Test the therapeutic potential of the most promising candidates in animal models of prion disease.

Potential Agrochemical Applications

The thiazole ring is present in several commercially successful agrochemicals. A related compound, N-Methyl-1,3-Benzothiazol-2-Amine, is a known intermediate in the production of the herbicide methabenzthiazuron.[8] This suggests a potential role for this compound in the development of new crop protection agents.

Role as a Herbicide Intermediate

The synthesis of methabenzthiazuron involves the reaction of N-Methyl-1,3-Benzothiazol-2-Amine with methyl isocyanate. A similar reaction with this compound could lead to novel urea-based herbicides.

start This compound product Novel Urea Herbicide start->product isocyanate Isocyanate isocyanate->product Reaction

Caption: Proposed synthesis of a novel herbicide from this compound.

Potential Applications in Materials Science

Corrosion Inhibition for Industrial Metals

Thiazole and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[9] The heteroatoms (nitrogen and sulfur) in the thiazole ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.[9]

The lone pair of electrons on the nitrogen and sulfur atoms of this compound can coordinate with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film on the metal surface. The dimethylamino group may further enhance this effect through increased electron density on the ring system.

  • Weight Loss Method:

    • Prepare metal coupons of a standard size and weight.

    • Immerse the coupons in a corrosive medium (e.g., 1M HCl) with and without various concentrations of this compound.

    • After a set period, remove, clean, and re-weigh the coupons to determine the corrosion rate and inhibition efficiency.

  • Electrochemical Techniques:

    • Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study the effect of the inhibitor on the anodic and cathodic reactions of corrosion.

  • Surface Analysis:

    • Employ techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to visualize the protective film formed on the metal surface.

Role in Organic Synthesis

A Versatile Building Block

Amines are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules.[10] this compound can be a valuable starting material for the synthesis of a wide range of heterocyclic compounds.

Potential as an Organocatalyst

The basic nitrogen atoms in this compound could enable it to function as an organocatalyst in various reactions, such as Michael additions or aldol condensations.[11]

Safety and Handling

This compound is classified as an irritant.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion and Future Outlook

This compound is a promising yet underexplored molecule with the potential for significant industrial applications. Based on the extensive research on the broader class of 2-aminothiazole derivatives, this compound is a prime candidate for development in the pharmaceutical, agrochemical, and materials science sectors. Further research is warranted to fully elucidate its properties and validate its utility in these and other potential applications. The synthetic accessibility and the versatility of the 2-aminothiazole scaffold make this compound a compelling target for both academic and industrial research.

References

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An In-Depth Technical Guide to N,N-dimethylthiazol-2-amine: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and rigid scaffold make it an ideal platform for designing molecules that interact with a wide range of biological targets. This guide focuses on a key derivative, N,N-dimethylthiazol-2-amine , a tertiary amine analog that offers distinct advantages as a heterocyclic building block. By masking the primary amine, the dimethylamino group alters the molecule's reactivity and physicochemical properties, providing a stable and versatile core for strategic, multi-step synthetic campaigns in drug development. We will explore its synthesis, unique reactivity, and strategic application in constructing complex molecular architectures.

Synthesis of the this compound Core

The most robust and widely adopted method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the corresponding N,N-dimethylthiourea is used.

The causality behind this choice of reaction is its reliability and the ready availability of the starting materials. The mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[4]

Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product SM1 α-Haloketone (e.g., Chloroacetaldehyde) P1 S-Alkylation (SN2) Formation of Isothiouronium Salt SM1->P1 Reacts with SM2 N,N-Dimethylthiourea SM2->P1 P2 Intramolecular Cyclization (N attacks C=O) P1->P2 Intermediate P3 Dehydration (Loss of H2O) P2->P3 Intermediate Product This compound P3->Product Final Product

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical Hantzsch synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylthiourea (1.0 eq.) in ethanol.

  • Reagent Addition: To the stirred solution, add chloroacetaldehyde (1.0 eq., typically as a 50 wt.% solution in water) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water.

  • Neutralization & Extraction: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties

The introduction of the two methyl groups on the exocyclic amine significantly alters the properties of the thiazole core compared to the parent 2-aminothiazole. It removes the hydrogen bond donor capability and increases lipophilicity, which are critical considerations in drug design for membrane permeability and metabolic stability.

PropertyValueSource
Molecular Formula C₅H₈N₂S---
Molecular Weight 128.19 g/mol ---
LogP 1.21LookChem[6]
PSA (Polar Surface Area) 44.37 ŲLookChem[6]
Hydrogen Bond Donors 0LookChem[6]
Hydrogen Bond Acceptors 3LookChem[6]

Chemical Reactivity and Strategic Functionalization

The N,N-dimethylamino group is a strong electron-donating group, which significantly influences the reactivity of the thiazole ring. This group enhances the electron density of the heterocyclic system, making it susceptible to electrophilic attack.

Regioselectivity of Electrophilic Substitution

Due to the powerful electron-donating effect of the dimethylamino group at position 2, the C5 position of the thiazole ring becomes highly electron-rich and is the primary site for electrophilic substitution.[7][8] This high regioselectivity is a cornerstone of its utility as a building block, allowing for precise and predictable functionalization. Reactions such as halogenation, nitration, and acylation occur preferentially at C5.

C5-Halogenation: Gateway to Cross-Coupling

Introducing a halogen at the C5 position is the most common and strategic step to prepare the building block for further elaboration via modern cross-coupling reactions. Copper(II) halides have proven to be exceptionally effective and regioselective reagents for this transformation.[9][10][11]

Experimental Protocol: Regioselective Bromination at C5

This protocol is adapted from established methods for 2-aminothiazoles.[9][12]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add Copper(II) Bromide (CuBr₂) (1.1 eq.) to the solution in one portion.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove copper salts, washing with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-bromo-N,N-dimethylthiazol-2-amine .

Palladium-Catalyzed Cross-Coupling Reactions

With the 5-halo-N,N-dimethylthiazol-2-amine in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions. This is where the true power of this building block is realized, enabling the assembly of complex drug-like molecules.

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling the 5-bromothiazole with an aryl or heteroaryl boronic acid or ester.[13][14] This reaction is fundamental for creating bi-aryl structures common in kinase inhibitors and other targeted therapies.

Suzuki_Workflow cluster_setup Reaction Setup cluster_process Execution cluster_purify Work-up & Purification cluster_product Product Start 5-Bromo-N,N-dimethyl- thiazol-2-amine Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Start->Heat Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product 5-Aryl-N,N-dimethyl- thiazol-2-amine Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a microwave vial or Schlenk flask, add 5-bromo-N,N-dimethylthiazol-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 90-100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 5-aryl product.

For the synthesis of molecules requiring an additional amino group, the Buchwald-Hartwig amination is an indispensable tool.[6][15][16] It allows for the coupling of the 5-bromothiazole with a primary or secondary amine, enabling the construction of complex diamine structures.

Buchwald_Workflow cluster_setup Reaction Setup cluster_process Execution cluster_purify Work-up & Purification cluster_product Product Start 5-Bromo-N,N-dimethyl- thiazol-2-amine Heat Heat under Inert Atmosphere (e.g., 100-110 °C) Start->Heat Reagents Amine (R₂NH) Pd Precatalyst (e.g., G3-XPhos) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Filter through Celite® Concentrate Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product 5-(Amino)-N,N-dimethyl- thiazol-2-amine Purify->Product

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., a G3-XPhos precatalyst, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Add the 5-bromo-N,N-dimethylthiazol-2-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.). Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the vial and heat to 100-110 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the resulting material by flash column chromatography to yield the desired C-N coupled product.

Applications in Medicinal Chemistry

The this compound core is a valuable building block for creating libraries of compounds for high-throughput screening and for lead optimization campaigns. Its derivatives have been explored for a wide range of therapeutic targets. The 2-aminothiazole scaffold, in general, is found in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[17][18][19] The N,N-dimethyl variant serves as a key intermediate to access these more complex structures. For instance, N,N-dimethyl-4-phenylthiazol-2-amine derivatives have been synthesized and evaluated as potent tubulin polymerization inhibitors for anticancer applications.[17]

Conclusion

This compound is more than just a simple derivative; it is a strategically designed building block that offers predictable reactivity and versatile functionalization handles. Its synthesis via the Hantzsch reaction is straightforward, and the strong directing effect of the dimethylamino group allows for highly regioselective halogenation at the C5 position. This halogenated intermediate is a gateway to a vast chemical space, accessible through robust and well-understood palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For researchers and drug development professionals, mastering the chemistry of this building block provides a powerful platform for the efficient and logical construction of novel and potent therapeutic agents.

References

  • Tavani, C., et al. (1981). Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino)-1,3-thiazoles with electrophiles: formation of Michael-type adducts and thiazolium salts. The Journal of Organic Chemistry. [Link]

  • Tavani, C., et al. (1981). Functionalization of Thiazoles. Selectivity in the Reactions of 2-(Dimethylamino)-1,3-thiazoles with Electrophiles. ElectronicsAndBooks. [Link]

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The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Evolution in Drug Development

Abstract

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a quintessential "privileged structure" in medicinal chemistry.[1] Its remarkable versatility in synthesis and its ability to engage in a wide array of biological interactions have cemented its role as a foundational scaffold in the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the 2-aminothiazole core, from its initial synthesis in the late 19th century to its current status as a key component in a multitude of clinically significant drugs. We will delve into the historical milestones, the evolution of its synthetic methodologies, the intricate structure-activity relationships that govern its biological effects, and its diverse applications across various disease areas, including infectious diseases, oncology, and inflammatory conditions. This technical resource is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into the enduring legacy and future potential of 2-aminothiazole compounds.

The Genesis of a Privileged Scaffold: Early Discovery and Synthesis

The journey of the 2-aminothiazole scaffold began in 1887 with the pioneering work of Arthur Hantzsch, who developed a robust and versatile method for the synthesis of thiazole derivatives.[1] The Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide or thiourea, proved to be a pivotal moment in heterocyclic chemistry, unlocking a vast chemical space for exploration.[1][2] This foundational reaction remains a cornerstone of 2-aminothiazole synthesis to this day, valued for its simplicity and the wide range of substituents that can be incorporated.

The initial therapeutic significance of the 2-aminothiazole core was realized with the advent of the sulfa drugs. It served as a key precursor in the synthesis of Sulfathiazole , one of the early and highly effective sulfonamide antibiotics.[1] While the use of sulfathiazole has largely been supplanted by more modern antibiotics, its development marked the entry of the 2-aminothiazole scaffold into the arsenal of medicinal chemists and provided early validation of its potential as a pharmacophore.

The Hantzsch Thiazole Synthesis: A Foundational Protocol

The Hantzsch synthesis is a classic and widely employed method for the preparation of 2-aminothiazole derivatives.[3] The general reaction involves the cyclization of an α-halocarbonyl compound with a thiourea.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the respective N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., concentrated ammonia or sodium bicarbonate solution) to precipitate the 2-aminothiazole product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product reactant1 α-Haloketone product 2-Aminothiazole reactant1->product + reactant2 Thiourea reactant2->product

Caption: The Hantzsch Thiazole Synthesis Workflow.

A Scaffold of Immense Biological Diversity

The true power of the 2-aminothiazole scaffold lies in its remarkable biological promiscuity, demonstrating a wide spectrum of pharmacological activities. This versatility has led to its incorporation into drugs targeting a vast array of diseases.[5][6] The structural features of the 2-aminothiazole ring, including its hydrogen bond donor and acceptor capabilities and its ability to be readily functionalized at multiple positions, contribute to its success as a privileged scaffold.[7]

The diverse biological activities of 2-aminothiazole derivatives include:

  • Antimicrobial: As seen with the early sulfa drugs, the scaffold continues to be a source of new antibacterial and antifungal agents.[8]

  • Anticancer: A significant number of 2-aminothiazole-containing compounds have been developed as potent anticancer agents, targeting various mechanisms of cancer progression.[3][9][10]

  • Anti-inflammatory: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam.[7]

  • Antiviral: Derivatives have shown promise in combating viral infections.[5]

  • Neurological Disorders: The scaffold is found in drugs used to treat conditions like Parkinson's disease (e.g., Pramipexole).[11]

Structure-Activity Relationships: Tailoring Activity Through Chemical Modification

The biological activity of 2-aminothiazole compounds can be finely tuned by modifying the substituents at various positions of the thiazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic agents.[4][12]

The 2-aminothiazole core can be conceptually divided into three key regions for modification: the 2-amino group, the C4 position, and the C5 position.

SAR_General node_2_amino 2-Amino Group node_c4 C4 Position node_c5 C5 Position core 2-Aminothiazole Core core->node_2_amino Modulation of Receptor Binding core->node_c4 Influences Potency & Selectivity core->node_c5 Affects Physicochemical Properties

Caption: Key positions for SAR studies on the 2-aminothiazole scaffold.

Case Study: SAR in Antitubercular 2-Aminothiazoles

A compelling example of SAR exploration can be seen in the development of 2-aminothiazoles as antitubercular agents. Studies have systematically investigated the impact of substitutions at different positions on the antimycobacterial activity.

For instance, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, it was found that:

  • C4 Position: A 2-pyridyl substituent at the C4 position was critical for potent activity.[4]

  • N-2 Position: The 2-amino position exhibited high flexibility, allowing for the introduction of various aryl and acyl groups to modulate activity and pharmacokinetic properties.[4] Introduction of substituted benzoyl groups at this position led to a significant improvement in antitubercular activity.[4]

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDR1 (at C4)R2 (at C5)R3 (at N-2)H1299 IC50 (µM)SHG-44 IC50 (µM)
1a HHPhenyl> 50> 50
1b MethylHPhenyl25.331.6
1c HH4-Chlorophenyl15.820.1
1d -(CH2)4-H4-Methylbenzyl4.894.03

Data adapted from a study on the anticancer activity of 2-aminothiazole derivatives.[12]

The data in Table 1 clearly demonstrates that even subtle changes to the substituents on the 2-aminothiazole core can have a profound impact on biological activity.

Modern Applications and Future Directions: From Kinase Inhibitors to Beyond

In contemporary drug discovery, the 2-aminothiazole scaffold has found significant application in the development of kinase inhibitors, a critical class of drugs in oncology and immunology.[13][14] The ability of the 2-aminothiazole core to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal template for designing potent and selective inhibitors.

A landmark example is Dasatinib (Sprycel®) , a potent pan-Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13][14] The discovery of Dasatinib involved extensive optimization of a 2-aminothiazole lead compound, highlighting the power of iterative SAR studies.[13]

The Dual Nature: Privileged Scaffold versus Potential Toxicophore

Despite its widespread success, it is important for medicinal chemists to be aware of the potential for the 2-aminothiazole group to be classified as a toxicophore.[15][16] Metabolic activation of the thiazole ring can, in some cases, lead to the formation of reactive metabolites.[15] Therefore, careful consideration of the metabolic stability and potential for bioactivation is a critical aspect of the drug development process for any new 2-aminothiazole-based therapeutic candidate.

Conclusion

From its humble beginnings in the late 19th century, the 2-aminothiazole scaffold has evolved into a true cornerstone of medicinal chemistry. Its synthetic tractability, coupled with its remarkable ability to interact with a diverse range of biological targets, has led to its inclusion in a multitude of life-saving drugs. The rich history of 2-aminothiazole compounds serves as a testament to the power of fundamental organic chemistry in driving therapeutic innovation. As our understanding of disease biology continues to grow, the versatile and privileged 2-aminothiazole scaffold is poised to remain a vital tool in the development of the next generation of medicines.

References

  • The Aminothiazole Scaffold: A Privileged Structure in Modern Medicine - Benchchem. (URL: )
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

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Methodological & Application

Experimental protocol for the N-methylation of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Strategic N-methylation of 2-Aminothiazoles: Protocols and Mechanistic Insights

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. N-methylation of this moiety is a critical chemical modification used to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity. However, the N-methylation of 2-aminothiazoles presents a significant regioselectivity challenge, as methylation can occur at the endocyclic nitrogen (N3) or the exocyclic amino group (N2). This application note provides a comprehensive guide to performing the N-methylation of 2-aminothiazoles, detailing two robust protocols and the underlying principles that govern their success. We will explore both a classical approach using methyl iodide and a modern, safer alternative involving reductive amination, offering researchers the tools to select and execute the optimal strategy for their specific substrate.

Introduction: The Significance of N-Methylated 2-Aminothiazoles

The 2-aminothiazole ring is a cornerstone of many pharmaceuticals, prized for its ability to act as a bioisostere for other functional groups and its capacity for forming key hydrogen bonds with biological targets. The strategic methylation of one of its nitrogen atoms can profoundly impact a molecule's drug-like properties. For instance, N-methylation can block metabolic N-dealkylation, enhance membrane permeability, and fine-tune the basicity (pKa) of the nitrogen atom, thereby altering its interaction with a protein target.

The primary challenge in this synthetic transformation is controlling the site of methylation. The 2-aminothiazole core exists in a state of tautomeric equilibrium between the amino and imino forms. This equilibrium, influenced by the solvent, temperature, and substrate electronics, dictates the nucleophilicity of the endocyclic versus the exocyclic nitrogen, making regioselective methylation a non-trivial pursuit.

G cluster_0 Tautomeric Equilibrium cluster_1 Methylation Pathways Amino 2-Amino Form (More abundant) Imino 2-Imino Form (Less abundant) Amino->Imino Equilibrium Exo_N Exocyclic N-Methylation (at N2-amino) Amino->Exo_N Me-X Endo_N Endocyclic N-Methylation (at N3) Imino->Endo_N Me-X

Figure 1: Tautomeric forms of 2-aminothiazole dictating the pathway for N-methylation.

Comparative Analysis of Methylation Strategies

The choice of methylating agent and reaction conditions is paramount in directing the reaction toward the desired N-methylated isomer. Below is a summary of common strategies.

Method Methylating Agent Base Typical Solvent Pros Cons
Classical Alkylation Methyl iodide (MeI), Dimethyl sulfate (DMS)K₂CO₃, NaH, DBUDMF, Acetonitrile, AcetoneHigh reactivity, well-establishedHighly toxic/carcinogenic reagents, often poor regioselectivity
Reductive Amination Formaldehyde (aq.), ParaformaldehydeNaBH(OAc)₃, NaBH₃CNDCE, Methanol, THFExcellent regioselectivity for exocyclic N, milder conditions, safer reagentsRequires a primary or secondary amine starting material, may not be suitable for all substrates
"Green" Methylation Dimethyl carbonate (DMC)DBU, K₂CO₃Methanol, DMFLow toxicity, environmentally benignRequires higher temperatures, can be slower
Diazomethane Diazomethane (CH₂N₂)NoneEther, DCMHigh yielding, clean reactionExtremely toxic and explosive, requires specialized handling

Experimental Protocols

Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol details a common method for N-methylation, which often results in a mixture of isomers that require chromatographic separation. The choice of a polar aprotic solvent like DMF helps to dissolve the thiazole and the base, while the base itself plays a crucial role in deprotonating the nitrogen atom, thereby increasing its nucleophilicity.

Causality Behind Choices:

  • Methyl Iodide (MeI): A highly reactive electrophile, ensuring a rapid reaction rate. Its volatility, however, necessitates careful handling in a fume hood.

  • Potassium Carbonate (K₂CO₃): A mild inorganic base that is sufficient to deprotonate the aminothiazole without causing significant side reactions. Stronger bases like NaH could lead to undesired deprotonation at other sites or decomposition.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 reaction mechanism.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-aminothiazole substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until the solid is fully dissolved.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (MeI, 1.5 eq) dropwise over 5 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to separate the N-methylated isomers.

G start Start: 2-Aminothiazole Substrate dissolve 1. Dissolve in Anhydrous DMF start->dissolve add_base 2. Add K₂CO₃ (2.0 eq) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_MeI 4. Add Methyl Iodide (1.5 eq) (CAUTION: TOXIC) cool->add_MeI react 5. Stir at RT for 4-12h (Monitor by TLC/LC-MS) add_MeI->react workup 6. Aqueous Workup (Water/Ethyl Acetate Extraction) react->workup purify 7. Column Chromatography workup->purify end End: Isolated N-Methylated Product(s) purify->end

Figure 2: Workflow for the classical N-methylation of 2-aminothiazoles using methyl iodide.

Protocol 2: Regioselective Exocyclic N-Methylation via Reductive Amination

This modern approach offers a safer and highly regioselective route to the exocyclic N-methylated product. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Causality Behind Choices:

  • Formaldehyde: Serves as the source of the methyl group. It reacts with the primary exocyclic amine to form a hydroxymethyl intermediate, which then dehydrates to an iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent. It is less reactive than sodium borohydride (NaBH₄) and can be used in acidic conditions, which are often necessary to promote iminium ion formation. It selectively reduces the iminium ion in the presence of the aldehyde.

  • 1,2-Dichloroethane (DCE): A common solvent for reductive aminations that is compatible with the reagents.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the 2-aminothiazole substrate (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.2 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Characterization

The definitive identification of the N-methylated isomer is crucial. This is typically achieved using a combination of spectroscopic techniques:

  • ¹H NMR: The position of the N-methyl signal is diagnostic. Exocyclic N-Me protons typically appear around 2.8-3.2 ppm, while endocyclic N-Me protons are found further downfield, around 3.4-3.8 ppm.

  • ¹³C NMR: The chemical shift of the methyl carbon can also help distinguish between isomers.

  • NOESY/HMBC: 2D NMR experiments can provide definitive proof of connectivity by showing spatial proximity or through-bond correlations between the methyl protons and other protons on the thiazole ring.

  • Mass Spectrometry (MS): Confirms the addition of a methyl group (an increase of 14.02 Da in the molecular weight).

Conclusion

The N-methylation of 2-aminothiazoles is a vital transformation in drug discovery. While classical methods using alkyl halides are effective, they often suffer from a lack of regioselectivity and employ hazardous reagents. Modern methods, such as reductive amination, provide a safer and more selective alternative for accessing exocyclic N-methylated derivatives. The choice of protocol should be guided by the desired regioisomer, the scale of the reaction, and the available safety infrastructure. Careful execution and thorough characterization are essential for ensuring the successful synthesis of the target molecule.

References

  • General Methylation Strategies: Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Available at:[Link]

  • Reductive Amination Protocols: Organic Chemistry Portal. Available at:[Link]

  • 2-Aminothiazoles in Medicinal Chemistry: A review on the synthesis and therapeutic potential of 2-aminothiazoles. Available at:[Link]

Application Notes & Protocols: The 2-Aminothiazole Scaffold as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its derivatives are integral components of numerous approved pharmaceutical agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This technical guide provides an in-depth analysis of the synthetic utility of 2-aminothiazole derivatives, with a primary focus on their application as key intermediates in the synthesis of major pharmaceuticals. We will dissect the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which leverages an amide bond formation with a 2-aminothiazole derivative. Further, we explore the synthesis of the core structure of the antifungal agent Abafungin, illustrating a different mode of reactivity through guanidine linkage formation.[3]

This document also addresses the synthesis and potential utility of N,N-dialkylated analogues, specifically N,N-dimethylthiazol-2-amine. While the primary 2-amino group is crucial for the syntheses highlighted, N-alkylation represents a common strategy for modulating the pharmacological profiles of lead compounds.[4][5] We provide a representative protocol for the synthesis of this compound and discuss how its altered reactivity profile opens avenues for its use as a specialized base or catalyst in pharmaceutical chemistry. Detailed, field-tested protocols, mechanistic discussions, and comparative data tables are provided to equip researchers and drug development professionals with a robust understanding of this versatile building block.

Part 1: Amide Bond Formation in the Synthesis of Meloxicam

The synthesis of Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) is a classic industrial example showcasing the nucleophilic character of the 2-amino group on the thiazole ring. The key transformation is a transamidation reaction where 2-amino-5-methylthiazole displaces an ester group to form a stable amide linkage, which is central to the final drug structure.[6]

Causality and Experimental Rationale

The reaction involves the condensation of an ethyl carboxylate intermediate (4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide) with 2-amino-5-methylthiazole.[7][8] The choice of a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical. It serves two primary functions:

  • Solubilization: It effectively dissolves both the polar benzothiazine intermediate and the aminothiazole reactant.

  • Driving Equilibrium: The reaction produces ethanol as a byproduct. By heating the reaction mixture to a high temperature (e.g., 170-190°C), the lower-boiling ethanol is continuously distilled off, shifting the reaction equilibrium towards the formation of the thermodynamically more stable amide product, in accordance with Le Châtelier's principle.

The use of a slight excess of the aminothiazole reactant ensures the complete consumption of the more complex and valuable benzothiazine intermediate.

Experimental Workflow: Meloxicam Synthesis

reagents Reactants: - 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide - 2-amino-5-methylthiazole - Dimethyl Sulfoxide (DMSO) reaction Reaction Vessel reagents->reaction Charge heating Heat to 170-190°C Distill off Ethanol reaction->heating Stir & Heat cooling Cool to Room Temp. Add Ethanol heating->cooling After 3-12h filtration Filter Crude Solid cooling->filtration recrystallization Recrystallize from THF filtration->recrystallization Crude Product product High-Purity Meloxicam recrystallization->product Purified Product

Caption: Workflow for the synthesis of Meloxicam.

Protocol 1: Synthesis of Meloxicam

This protocol is adapted from methodologies described in patent literature.[7][8]

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus, add 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide (283g, 1.0 mol).

  • Reagent Addition: Add 2-amino-5-methylthiazole (126g, 1.1 mol) and dimethyl sulfoxide (DMSO, 600 mL).

  • Reaction Execution: Begin stirring the mixture and heat to raise the internal temperature to approximately 189°C.

  • Byproduct Removal: During the reaction, continuously distill the ethanol byproduct from the reaction mixture.

  • Monitoring: Monitor the reaction for completion (typically 3 hours under these conditions) via TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethanol (450 mL) to the reaction solution to precipitate the product.

  • Isolation: Filter the resulting solid to collect the crude Meloxicam.

  • Purification: Recrystallize the crude product from tetrahydrofuran (THF) to yield high-purity Meloxicam.

Data Summary: Meloxicam Synthesis Conditions
ParameterExample 1[8]Example 2[7]Example 3[7]
2-Amino-5-methylthiazole (equiv.) 1.11.21.5
Solvent (DMSO) 600 mL1000 mL800 mL
Temperature 189°C189°C170°C
Reaction Time 3 hours3 hours8 hours
Reported Yield 92%90%~89%
Reported Purity (Post-Recrystallization) 99.4%99.6%Not Specified

Part 2: Guanidine Linkage in the Synthesis of the Abafungin Core

Abafungin is an antifungal agent that features a distinct N-thiazolyl-tetrahydropyrimidin-2-amine structure, which is a type of guanidine.[3] The synthesis of this core structure demonstrates a different reactivity pattern of the 2-aminothiazole group, participating in the formation of a C=N bond as part of a larger functional group.

Mechanistic Rationale

The synthesis of the Abafungin core involves the reaction of a substituted 2-aminothiazole with a protected carbamate, followed by deprotection and cyclization with a 3-substituted propylamine.[9] The 2-amino group acts as a nucleophile to form a urea intermediate, which is a precursor to the final guanidine structure. This multi-step process highlights the robustness of the 2-aminothiazole moiety, which remains stable through several transformations. The dual-action mechanism of Abafungin, targeting both ergosterol biosynthesis and direct membrane disruption, makes it a notable antifungal agent.[10][11][12]

Synthetic Pathway: Abafungin Core Formation

cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization A1 Substituted 2-Aminothiazole A3 Urea Intermediate (Compound 2) A1->A3 A2 Boc-Protected Carbamate A2->A3 B1 Urea Intermediate (Compound 2) B3 Amine Intermediate (Compound 3) B1->B3 B2 Acid (HCl or TFA) B2->B3 C1 Amine Intermediate (Compound 3) C3 Abafungin Core (Guanidine Structure) C1->C3 C2 3-Substituted Propylamine C2->C3

Caption: Key steps in the synthesis of the Abafungin guanidine core.

Protocol 2: General Procedure for Abafungin Core Synthesis

This protocol outlines the general strategy described in the patent literature for Abafungin and its analogues.[9]

  • Urea Formation:

    • Dissolve the starting 2-aminothiazole derivative (1.0 equiv.) and a Boc-protected carbamate (1.0-1.5 equiv.) in an aprotic polar solvent such as acetonitrile or THF.

    • Heat the mixture to reflux for 1-12 hours until the formation of the urea intermediate is complete (monitored by TLC/LCMS).

    • Concentrate the reaction mixture and purify the intermediate if necessary.

  • Boc Deprotection:

    • Dissolve the urea intermediate in an aprotic solvent like ethyl acetate or dichloromethane.

    • Add an acid, such as hydrogen chloride (as a solution in an organic solvent) or trifluoroacetic acid, and stir at room temperature until the Boc protecting group is removed.

    • Isolate the resulting amine salt intermediate.

  • Cyclization/Guanidine Formation:

    • React the deprotected amine intermediate with a 3-substituted propylamine in a suitable solvent to facilitate the cyclocondensation reaction, forming the final tetrahydropyrimidine ring and completing the Abafungin core structure.

Part 3: this compound: Synthesis and Potential Utility

While the primary amine functionality is essential for the direct synthesis of molecules like Meloxicam, the N,N-dimethylated analogue is also of significant interest in pharmaceutical development. N-methylation is a key tactic used to modify a drug candidate's properties, such as its basicity, lipophilicity, and ability to cross biological membranes.[5]

Synthesis of this compound

The most common and efficient method for N,N-dimethylation of a primary amine is reductive amination using formaldehyde as the C1 source. This reaction, often catalyzed by a reducing agent, proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.

Synthetic Workflow: N,N-Dimethylation

start 2-Aminothiazole reaction Heat to Reflux (Eschweiler-Clarke Reaction) start->reaction reagents Formaldehyde (aq.) Formic Acid (Reducing Agent) reagents->reaction workup Basify with NaOH Extract with Organic Solvent reaction->workup Reaction Complete product This compound workup->product Purification

Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.

Protocol 3: Synthesis of this compound

This is a general protocol for the Eschweiler-Clarke reaction, a classic method for amine methylation.

  • Reaction Setup: To a round-bottom flask, add 2-aminothiazole (1.0 equiv.).

  • Reagent Addition: Add aqueous formaldehyde (37%, 2.5 equiv.) followed by formic acid (98%, 3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 100-110°C) for 4-8 hours. Monitor the reaction for the disappearance of the starting material and mono-methylated intermediate by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully make it alkaline (pH > 10) by the slow addition of aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Contrasting Reactivity and Potential Applications
  • Nucleophilicity: this compound lacks the N-H protons of the primary amine. Consequently, it cannot undergo the acylation or amidation reactions central to the Meloxicam synthesis.

  • Basicity: The dimethylamino group makes the molecule a stronger base than its primary amine counterpart. However, it is sterically hindered.

  • Potential Roles:

    • Non-Nucleophilic Base: It can be used in reactions where a base is needed to scavenge protons, but nucleophilic attack on an electrophilic center must be avoided.

    • Catalyst: The tertiary amine can act as a Lewis base catalyst in various organic transformations.

    • Pharmaceutical Intermediate: It can be a precursor for synthesizing quaternary ammonium salts or other complex structures where the dimethylamino group is a required part of the final pharmacophore.

References

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  • CN102775401A - Synthesis method of meloxicam. Google Patents.
  • CN102775401B - Synthesis method of meloxicam. Google Patents.
  • An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. (2019). INIS-IAEA. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Abafungin. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • CN101372486A - Preparation of abafungin and analogues thereof. Google Patents.
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  • Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. (2019). ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi. (2008). PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2022). National Institutes of Health (NIH). Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021). National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. (2008). ResearchGate. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020). MDPI. Available at: [Link]

  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scirp.org. Available at: [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. (2023). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Available at: [Link]

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). Nature. Available at: [Link]

  • Annex 2. World Health Organization (WHO). Available at: [Link]

  • Dual Roles of N,N-Dimethylformamide in Benzothiazoles Synthesis from N-Benzoyl-N′-(2,4,6-trichlorophenyl)thiourea. ResearchGate. Available at: [Link]

  • [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. (2023). YouTube. Available at: [Link]

  • Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. (2020). ACS Omega. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2023). ResearchGate. Available at: [Link]

  • WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. (2024). World Health Organization (WHO). Available at: [Link]

  • (PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. Available at: [Link]

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The Strategic Role of N,N-dimethylthiazol-2-amine in Agrochemical Innovation: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in the development of bioactive molecules, finding extensive application in both pharmaceutical and agrochemical sectors. Within this class, N,N-dimethylthiazol-2-amine and its structural analogs serve as critical building blocks for a new generation of fungicides and herbicides. This technical guide provides an in-depth analysis of the application of this compound and related compounds in agrochemical synthesis. We will explore its utility as a key intermediate, detail validated synthetic protocols, and discuss the chemical logic underpinning its role in creating potent crop protection agents. This document is intended for researchers, chemists, and professionals in the agrochemical industry, offering both foundational knowledge and actionable laboratory procedures.

Introduction: The Thiazole Moiety in Modern Agriculture

The thiazole ring is a privileged heterocyclic structure due to its diverse biological activities. In agriculture, derivatives of 2-aminothiazole have been successfully commercialized as fungicides, herbicides, and insecticides. Their efficacy often stems from their ability to mimic natural substrates or bind to essential enzymes in target pests and weeds, disrupting critical metabolic pathways. This compound, with its reactive amino group and stable thiazole core, represents a versatile precursor for creating extensive libraries of candidate agrochemicals through various chemical modifications.

While direct commercial applications of this compound are not as prominently documented as some of its analogs, its structural relative, N-Methyl-1,3-Benzothiazol-2-Amine, serves as a quintessential example of the synthetic utility of this class of compounds. It is a pivotal intermediate in the production of Methabenzthiazuron, a selective herbicide.[1] This relationship underscores the potential of this compound in the development of novel active ingredients.

Core Application: A Case Study in Herbicide Synthesis

The synthesis of the urea-based herbicide Methabenzthiazuron provides a clear illustration of how 2-aminothiazole derivatives are employed in agrochemical manufacturing. The N-methylated benzothiazole amine acts as the nucleophilic component in a reaction with an isocyanate, forming the final active molecule.

Synthetic Pathway Overview

The general synthetic strategy involves the reaction of a 2-aminothiazole derivative with a suitable electrophile to introduce the functional group responsible for its herbicidal or fungicidal activity. In the case of urea-based herbicides like Methabenzthiazuron, this involves the formation of a urea linkage.

synthesis_pathway start N-Methyl-1,3-Benzothiazol-2-Amine (Thiazole Amine Precursor) process Urea Formation start->process reagent Methyl Isocyanate (Electrophile) reagent->process product Methabenzthiazuron (Urea Herbicide) process->product experimental_workflow cluster_synthesis Part 1: Precursor Synthesis cluster_derivatization Part 2: Derivatization cluster_analysis Part 3: Analysis & Screening start α-Haloketone + Thiourea protocol1 Protocol 3.1: Hantzsch Thiazole Synthesis start->protocol1 product1 2-Aminothiazole Derivative protocol1->product1 protocol2 Protocol 3.2: Urea Formation product1->protocol2 reagent2 Isocyanate reagent2->protocol2 product2 Thiazole Urea (Agrochemical Candidate) protocol2->product2 analysis Spectroscopic Characterization (NMR, MS, IR) product2->analysis screening Biological Screening (Herbicidal/Fungicidal Assay) analysis->screening

Sources

The Emergence of N,N-dimethylthiazol-2-amine: A Superior Nucleophilic Catalyst for Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond DMAP

In the landscape of organic synthesis, the quest for efficient, mild, and selective catalysts is perpetual. For decades, 4-Dimethylaminopyridine (DMAP) has been the benchmark nucleophilic catalyst for acyl transfer reactions, including esterifications and amidations.[1] Its efficacy is rooted in the formation of a highly reactive N-acylpyridinium intermediate.[2][3] However, the exploration of new heterocyclic scaffolds offers the potential for enhanced reactivity and unique selectivity profiles. This guide introduces N,N-dimethylthiazol-2-amine as a potent nucleophilic catalyst, postulating its function and providing detailed protocols for its application in challenging acylation reactions.

The core hypothesis is that this compound functions analogously to DMAP but with potentially modulated reactivity due to the distinct electronic nature of the thiazole ring compared to pyridine. The thiazole nucleus, with its integrated sulfur atom, alters the aromatic system's electron distribution, which can influence the stability and reactivity of the key N-acylthiazolium intermediate. While the endocyclic nitrogen in thiazole is less basic than its counterpart in pyridine, the catalytic activity is primarily dictated by the nucleophilicity of the exocyclic dimethylamino group and its ability to stabilize the subsequent positively charged intermediate through resonance.[3][4]

Pillar 1: The Mechanism of Action - Nucleophilic Catalysis

The catalytic cycle of this compound in acyl transfer is predicated on a nucleophilic pathway, mirroring the well-established mechanism of DMAP.[5] The process is initiated by the nucleophilic attack of the exocyclic dimethylamino group of the catalyst onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive and resonance-stabilized N-acyl-N,N-dimethylthiazol-2-ammonium salt (the "acylthiazolium" intermediate).

This intermediate is a far more potent acylating agent than the starting material. The positive charge on the thiazole nitrogen significantly increases the electrophilicity of the acyl carbonyl carbon, priming it for attack by a weakly nucleophilic substrate, such as a sterically hindered alcohol or an electron-deficient amine. Upon acylation of the substrate, the catalyst is regenerated, ready to begin a new cycle. An auxiliary, non-nucleophilic base (like triethylamine) is often employed to scavenge the acidic byproduct generated during the reaction, ensuring the catalyst remains in its active, neutral form.[6]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle of this compound cluster_0 Catalytic Cycle Catalyst This compound Intermediate N-Acylthiazolium Intermediate {[Acyl-Catalyst]⁺ X⁻} Catalyst->Intermediate + Acylating Agent (Fast) AcylatingAgent Acylating Agent (e.g., (RCO)₂O) AcylatingAgent->Intermediate Product Acylated Product (RCO-OR' or RCO-NHR') Intermediate->Product + Nucleophile (Rate-Determining Step) Nucleophile Nucleophile (R'-OH or R'-NH₂) Nucleophile->Product ProtonatedCatalyst Protonated Catalyst {[Catalyst-H]⁺ X⁻} Product->ProtonatedCatalyst ProtonatedCatalyst->Catalyst + Base (Regeneration) ProtonatedBase Protonated Base {[Base-H]⁺ X⁻} Base Auxiliary Base (e.g., Et₃N) Base->ProtonatedBase

Sources

Application Note: Comprehensive Analytical Techniques for the Characterization of N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of N,N-dimethylthiazol-2-amine (CAS No. 6142-08-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details optimized protocols for chromatographic separation and spectroscopic analysis. The methodologies are grounded in established principles to ensure robust and reproducible results for identity confirmation, purity assessment, and quantitative analysis. Each protocol is explained with an emphasis on the causal logic behind experimental choices, providing a framework for method validation and adaptation.

Introduction and Physicochemical Profile

This compound is a heterocyclic amine featuring a thiazole core, a structural motif present in numerous biologically active compounds. Its role as a synthetic intermediate makes its unambiguous characterization critical for quality control and regulatory compliance in pharmaceutical and agrochemical research.[1] Accurate and precise analytical methods are paramount for ensuring the integrity of downstream applications.

A foundational understanding of the compound's physicochemical properties is essential for analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-dimethylaminothiazole[2]
CAS Number 6142-08-1[2]
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
LogP 1.21[2]
Appearance Typically a liquid or low-melting solidInferred from similar amines[3]
Solubility Expected to be soluble in water and common organic solvents like methanol, ethanol, and acetonitrile.[3][4]

Chromatographic Analysis for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is the preferred method for non-volatile or thermally labile compounds. This compound possesses a thiazole ring, which acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. A reversed-phase C18 column is selected for its versatility and effectiveness in retaining and separating moderately polar organic molecules based on their hydrophobic interactions with the stationary phase.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the same solvent to prepare working standards and samples at a final concentration of approximately 0.1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Instrumentation & Conditions:

    • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

    • Data Acquisition: Use chromatography data software for system control and data processing.

    Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for amines by suppressing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-25 min: 10% BA gradient elution ensures the separation of impurities with varying polarities and efficient elution of the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes peak distortion.
Detection 254 nmThe thiazole ring is expected to have strong absorbance in this region. A PDA detector can be used to confirm the full UV spectrum.
  • Data Analysis & System Validation:

    • Identification: The primary peak is identified by its retention time, which should match that of a certified reference standard.

    • Purity Assessment: Peak purity can be assessed using a PDA detector by comparing spectra across the peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

    • Quantification: Generate a calibration curve using a series of standards of known concentrations to quantify the analyte in unknown samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in MeOH/H₂O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify by Retention Time Integrate->Identify Quantify Quantify & Assess Purity Identify->Quantify

Fig. 1: HPLC-UV experimental workflow.
Gas Chromatography with Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 128.20 g/mol , is sufficiently volatile for GC analysis. Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, enabling definitive identification based on both retention time and mass fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a working concentration of approximately 10-50 µg/mL. The lower concentration compared to HPLC is due to the higher sensitivity of MS detection.

  • Instrumentation & Conditions:

    • System: A standard GC system equipped with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Data Acquisition: Use the manufacturer's software for system control and spectral analysis.

    Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program 50 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates the analyte from solvent and any potential impurities.
MS Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase within the ion source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-300A range that covers the molecular ion and expected fragments.
  • Data Analysis:

    • Identification: Confirm the analyte's identity by matching its retention time and the acquired mass spectrum with a reference standard or a library spectrum.

    • Fragmentation Analysis: The fragmentation pattern provides structural confirmation. Key fragments for this compound are expected from the loss of methyl groups and cleavage of the thiazole ring.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The predicted spectra are based on established chemical shift principles for heterocyclic and amine compounds.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Data Acquisition & Analysis:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and determine chemical shifts relative to TMS.

Table 4: Predicted NMR Data for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Signal 1 ~3.1Singlet6HN-(CH ₃)₂
Signal 2 ~6.6Doublet1HThiazole C4-H
Signal 3 ~7.2Doublet1HThiazole C5-H
¹³C NMR Predicted δ (ppm)Assignment
Signal 1 ~40N-(C H₃)₂
Signal 2 ~108Thiazole C 4
Signal 3 ~138Thiazole C 5
Signal 4 ~168Thiazole C 2

Note: Predicted chemical shifts are estimates and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. It is a rapid and reliable method for confirming the presence of the key structural features of the thiazole ring and alkyl groups.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal. This is the simplest method.

    • KBr Pellet: If the sample is solid, grind a small amount with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition & Analysis:

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Thiazole ring)
2950-2850C-H StretchAliphatic (N-CH₃)
~1610C=N StretchThiazole ring
~1520C=C StretchThiazole ring
~1350C-N StretchAryl-amine
Mass Spectrometry (MS) and Fragmentation Pathway

Principle & Rationale: As described in the GC-MS section, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) generates a molecular ion (M⁺˙) and characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. According to the nitrogen rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight, which holds true for this compound (MW = 128).[5]

Data Analysis & Predicted Fragmentation:

  • Molecular Ion (M⁺˙): The primary ion observed should be at m/z = 128, corresponding to the intact molecule.

  • Key Fragments: The fragmentation is dominated by processes that lead to stable ions.

    • α-Cleavage: Loss of a methyl radical (•CH₃) is a common pathway for N-methyl amines, leading to a stable, resonance-stabilized cation.[6]

    • Ring Fragmentation: The thiazole ring can undergo cleavage, leading to smaller, characteristic ions.

Fragmentation_Pathway M [C₅H₈N₂S]⁺˙ m/z = 128 (Molecular Ion) F1 [C₄H₅N₂S]⁺ m/z = 113 M->F1 - •CH₃ F2 [C₃H₂NS]⁺ m/z = 84 M->F2 - (CH₃)₂N•

Sources

Application Note: N,N-dimethylthiazol-2-amine as a Novel Monomer for Solution-Processable Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of conductive polymers is continuously driven by the need for new materials with tailored electronic properties, enhanced stability, and improved processability. Thiazole-based polymers are a promising class of materials, offering a unique heterocyclic structure for charge transport.[1][2] This application note introduces N,N-dimethylthiazol-2-amine as a compelling, yet underexplored, monomer for the synthesis of novel conductive polymers. We provide a comprehensive guide for researchers, detailing the scientific rationale for its selection, proposed protocols for both chemical and electrochemical polymerization, and a complete workflow for polymer characterization and validation. The strategic inclusion of the N,N-dimethylamino group is hypothesized to significantly enhance polymer solubility and modulate its electronic properties, paving the way for applications in printed electronics, sensors, and electrochromic devices.

Introduction to Thiazole-Based Conductive Polymers

Conductive polymers have become foundational materials in modern electronics, prized for their unique combination of polymeric flexibility and electrical conductivity.[3] Among the various classes of these materials, heterocyclic polymers such as polythiophene, polypyrrole, and polyaniline are the most extensively studied.[4] Thiazole-containing polymers represent a structurally related but distinct class that offers the potential for new functionalities by incorporating a nitrogen atom into the conjugated backbone, which can influence the electronic structure and conduction pathway.[1][2]

This compound is a particularly interesting monomer candidate. It features a thiazole ring, which can be polymerized into a conjugated backbone, and a powerful electron-donating N,N-dimethylamino substituent. Unlike its primary amine counterpart, 2-aminothiazole, the absence of a reactive N-H proton in this compound precludes polymerization through the amine group.[5][6] This structural constraint directs polymerization to occur via C-C coupling at the 4 and 5 positions of the thiazole ring, analogous to the polymerization of thiophene. This specific pathway, combined with the electronic influence of the dimethylamino group, forms the basis for developing a new, highly functional conductive polymer.

Scientific Rationale for Monomer Selection

The choice of this compound is predicated on addressing key challenges in the field of conductive polymers: solubility and the fine-tuning of electronic properties.

  • Enhanced Solubility and Processability: A major hurdle for many conjugated polymers is their poor solubility in common organic solvents, which complicates processing and device fabrication. The N,N-dimethylamino group is expected to disrupt intermolecular packing and improve interactions with solvents, thereby enhancing the solubility and solution-processability of the resulting polymer.

  • Tuning of Electronic Properties: The strong electron-donating nature of the dimethylamino group is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This modification can reduce the bandgap, shift the absorption spectrum, and lower the oxidation potential, making the material easier to dope and potentially more suitable for specific electronic applications like organic photovoltaics or field-effect transistors.[7]

  • Directed Polymerization Pathway: The fully substituted amine group ensures that polymerization proceeds exclusively through the thiazole ring. This provides greater control over the final polymer structure, leading to a more regular and well-defined conjugated backbone, which is essential for efficient charge transport.

Proposed Synthetic Protocols

Two primary methods are proposed for the polymerization of this compound: chemical oxidative polymerization for bulk synthesis and electrochemical polymerization for the direct fabrication of thin films.

Protocol 1: Chemical Oxidative Polymerization

This method is suitable for producing powder-form polymer in larger quantities. The mechanism relies on an oxidizing agent, such as iron(III) chloride (FeCl₃), to generate radical cations from the monomer, which then couple to form the polymer chain.

Materials and Equipment:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (or other suitable chlorinated solvent)

  • Methanol (for washing/precipitation)

  • Ammonia solution (for de-doping)

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer, round-bottom flasks, and standard glassware

Step-by-Step Methodology:

  • Monomer Dissolution: In a dry, three-neck flask under an argon or nitrogen atmosphere, dissolve 10 mmol of this compound in 50 mL of anhydrous chloroform. Stir the solution until the monomer is fully dissolved.

  • Oxidant Preparation: In a separate flask, prepare a solution of 40 mmol of anhydrous FeCl₃ in 50 mL of anhydrous chloroform. Causality Note: A 4:1 oxidant-to-monomer molar ratio is typically used to ensure complete polymerization and to act as a dopant for the resulting polymer.

  • Polymerization Reaction: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30 minutes. The solution color is expected to change dramatically, indicating the onset of polymerization.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours under a continuous inert atmosphere.

  • Polymer Precipitation and Purification: Pour the reaction mixture into 500 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Washing: Collect the precipitate by filtration. Wash the solid polymer repeatedly with methanol until the filtrate is colorless to remove residual oxidant and oligomers.

  • De-doping (Optional): To obtain the neutral form of the polymer, stir the collected solid in a 1 M ammonia solution for 2 hours. Filter and wash thoroughly with deionized water and then methanol.

  • Drying: Dry the final polymer powder in a vacuum oven at 40-50 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

Electropolymerization is an elegant method for depositing a uniform, conductive polymer film directly onto an electrode surface.[8][9] This technique offers precise control over film thickness and morphology.

Materials and Equipment:

  • This compound (monomer)

  • Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte

  • Acetonitrile (anhydrous, electrochemical grade)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Step-by-Step Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in anhydrous acetonitrile.

  • Monomer Addition: Add this compound to the electrolyte solution to a final concentration of 10-50 mM.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and clean.

  • Deoxygenation: Purge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV). Scan the potential from 0 V to a potential just beyond the monomer's oxidation peak (e.g., ~1.2-1.6 V vs. Ag/AgCl) for 10-20 cycles. An increasing current with each cycle indicates progressive polymer deposition on the working electrode.[6]

  • Film Rinsing: After deposition, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.

Polymer Characterization and Validation

A thorough characterization is essential to validate the synthesis and understand the properties of the new polymer.

Technique Purpose Expected Outcome / Information Gained
FTIR Spectroscopy Confirm polymerization and identify functional groups.Disappearance of C-H bands at the 4 and 5 positions of the thiazole ring. Persistence of bands related to the dimethylamino group and the thiazole ring structure.
¹H NMR Spectroscopy Elucidate polymer structure and linkage.Broadening of peaks compared to the monomer spectrum, indicative of polymerization. Shift in aromatic proton signals, confirming C-C coupling.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).Provides quantitative data on the polymer chain length and distribution, which correlates with mechanical and electrical properties.
UV-Vis Spectroscopy Determine the optical bandgap (Eg) from the absorption edge.Identifies the π-π* transition. The absorption edge can be used to calculate Eg, a key parameter for electronic applications.
Cyclic Voltammetry (CV) Analyze redox behavior and estimate HOMO/LUMO energy levels.Determines the oxidation and reduction potentials. These values are used to calculate the ionization potential (HOMO) and electron affinity (LUMO).
Four-Point Probe Measure the electrical conductivity of the polymer film.Provides a quantitative measure of the material's ability to conduct electricity, both in its doped and undoped states.
Scanning Electron Microscopy (SEM) Visualize the surface morphology of the polymer film.Reveals information about the film's uniformity, porosity, and microstructure, which influences device performance.

Data Summary and Expected Outcomes

The following table summarizes typical parameters for the proposed synthetic protocols.

Parameter Chemical Polymerization Electrochemical Polymerization
Monomer Conc. ~0.2 M10-50 mM
Oxidant/Method FeCl₃ (4:1 molar ratio)Potential Cycling (Cyclic Voltammetry)
Solvent Anhydrous ChloroformAnhydrous Acetonitrile
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours10-20 minutes
Product Form PowderThin Film on Electrode

Visualized Workflows and Mechanisms

The following diagrams illustrate the proposed experimental workflow and polymerization mechanism.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Characterization Monomer N,N-dimethyl- thiazol-2-amine Mix Dissolve Monomer (Inert Atmosphere) Monomer->Mix Solvent Anhydrous Solvent Solvent->Mix Oxidant FeCl3 Oxidant Polymerize Add Oxidant Dropwise Stir for 24h Oxidant->Polymerize Mix->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Filter & Wash (MeOH, H2O) Precipitate->Wash Dry Vacuum Dry Wash->Dry Characterize Characterization (FTIR, CV, UV-Vis, etc.) Dry->Characterize G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Propagation Monomer Monomer Radical Radical Cation Monomer->Radical -e⁻ Dimer Dimer Radical->Dimer + Radical Cation Polymer Polymer Chain Dimer->Polymer + Monomers -ne⁻, -nH⁺

Caption: Proposed Oxidative C-C Coupling Mechanism.

Conclusion

This compound presents a promising avenue for the development of new functional conductive polymers. The protocols and characterization workflows detailed in this note provide a solid foundation for researchers to synthesize and evaluate this novel material. The anticipated improvements in solubility and the ability to tune electronic properties through the N,N-dimethylamino group could lead to significant advancements in organic electronics. Further investigation into copolymerization and device integration will be critical next steps in realizing the full potential of this monomer.

References

  • Wang, X., Lv, P., Zou, H., Li, Y., Li, X., & Liao, Y. (2015). Synthesis of Poly(2-aminothiazole) for Selective Removal of Hg(II) in Aqueous Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Wang, X., Zou, H., Lv, P., & Li, Y. (2015). Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]

  • Hong, S., Yoon, J. H., Jeong, S., Kim, Y., & Kim, I. T. (2022). Electropolymerization of thiazole derivative bearing thiophene and its application in capacitors and electrochromic devices. ResearchGate. [Link]

  • Hong, S., Yoon, J. H., Jeong, S., Kim, Y., & Kim, I. T. (2022). Electropolymerization of thiazole derivatives bearing thiophene and selenophene and the potential application in capacitors. Journal of Electroanalytical Chemistry. [Link]

  • AWSensors. (2019). Electropolymerization of thiazole. AWSensors Scientific Technology. [Link]

  • Hong, S., et al. (2022). Electropolymerization of thiazole derivatives bearing thiophene and selenophene and the potential application in capacitors. ResearchGate. [Link]

  • Wang, X., et al. (2015). Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. ResearchGate. [Link]

  • Wang, X., Zou, H., Lv, P., Li, Y., Li, X., & Liao, Y. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Molecules. [Link]

  • Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals. [Link]

  • Can, H. K., & Kaya, I. (2014). Chemical Synthesis and Characterization of Conducting Poly(2-Aminothiazole). ResearchGate. [Link]

  • Sayyah, S. M., et al. (2006). Electrochemical Polymerization of 2-Amino-4-(4-methoxyphenyl)thiazole and Characterization of the Obtained Polymer. ResearchGate. [Link]

  • Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Sci-Hub. [Link]

  • Yuan, Z., et al. (2020). More Than Another Halochromic Polymer: Thiazole-Based Conjugated Polymer Transistors for Acid-Sensing Applications. ResearchGate. [Link]

  • Ciftci, H., & Kaya, I. (2010). Electrochemical polymerization of 2-aminothiazole. ResearchGate. [Link]

  • Gerasimov, K., et al. (2022). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. National Institutes of Health. [Link]

  • Kumar, A., et al. (2024). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. Polymers. [Link]

Sources

Application Notes and Protocols for the Synthesis of N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of N,N-dimethylthiazol-2-amine in Modern Research

This compound, a substituted thiazole derivative, serves as a crucial building block in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The N,N-dimethylamino group can significantly influence the molecule's physicochemical properties, such as its basicity, solubility, and ability to interact with biological targets. Consequently, the development of robust and well-documented synthetic protocols for this compound is of paramount importance for researchers engaged in the discovery of novel therapeutic agents and functional materials.

This document provides a detailed, step-by-step guide for the synthesis of this compound, grounded in established chemical principles. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial and foundational step is the construction of the 2-aminothiazole core via the well-established Hantzsch thiazole synthesis.[1][2] This is followed by the exhaustive methylation of the primary amino group to yield the desired tertiary amine.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N,N-Dimethylation A Chloroacetaldehyde C 2-Aminothiazole A->C Reaction B Thiourea B->C D 2-Aminothiazole F This compound D->F Reaction E Methylating Agent (e.g., Methyl Iodide) E->F

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Aminothiazole via Hantzsch Condensation

The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide.[2] For the preparation of the parent 2-aminothiazole, chloroacetaldehyde is reacted with thiourea.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
Chloroacetaldehyde (50% aq. soln.)ReagentSigma-Aldrich
Thiourea≥99.0%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Activated CarbonDecolorizingFisher Scientific
Ethanol200 Proof, AbsoluteVWR
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (0.1 mol, 7.61 g) and deionized water (50 mL). Stir the mixture until the thiourea is fully dissolved.

  • Addition of Chloroacetaldehyde: To the stirred solution, slowly add chloroacetaldehyde (0.1 mol, 15.7 g of a 50% aqueous solution) dropwise over 15 minutes. An exothermic reaction will occur, and the solution will warm.

  • Reaction: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After cooling to room temperature, add a small amount of activated carbon to the reaction mixture and stir for 10 minutes to decolorize the solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Neutralization and Extraction: Transfer the clear filtrate to a separatory funnel. Carefully neutralize the solution with a concentrated sodium hydroxide solution (e.g., 40% NaOH) until the solution is basic (pH ~8-9). This will precipitate the 2-aminothiazole. Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid product from ethanol to yield pure 2-aminothiazole as a crystalline solid.[3]

Part 2: N,N-Dimethylation of 2-Aminothiazole

The second step involves the exhaustive methylation of the exocyclic amino group of 2-aminothiazole. This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AminothiazoleSynthesized in Part 1-
Methyl Iodide (CH₃I)≥99.5%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated Sodium Bicarbonate Solution-In-house
Ethyl AcetateACS GradeVWR
Brine-In-house
Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a dispersion of sodium hydride (2.2 eq.) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 2-aminothiazole (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add methyl iodide (2.5 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
2-AminothiazoleC₃H₄N₂S100.14~70-85%
This compoundC₅H₈N₂S128.20~60-75%

Safety Precautions

  • Chloroacetaldehyde: is toxic and a lachrymator. Handle in a well-ventilated fume hood.

  • Methyl Iodide: is a known carcinogen and is toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Sodium Hydride: is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing these procedures.

References

  • Medici, A., Pedrini, P., Venturoli, C., & Dondoni, A. (1982). Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino)-1,3-thiazoles with electrophiles: formation of Michael-type adducts and thiazolium salts. The Journal of Organic Chemistry, 47(19), 3847–3850. [Link]

  • Dondoni, A., Medici, A., & Pedrini, P. (1979). Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino). Journal of the American Chemical Society.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]

  • N,N,4-trimethyl-1,3-thiazol-2-amine. ChemSynthesis. (2025). [Link]

  • This compound. LookChem. [Link]

  • DeSantis, J., et al. (2010). New Methods for the Synthesis of 2-Aminothiazolones. Organic Letters, 12(13), 3006-3009. [Link]

  • Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Patel, K. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-13. [Link]

  • Ghasemi, S., et al. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(46), 26903-26912. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 767-781.
  • Roman, G. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 767-781.

Sources

Application Notes and Protocols: Strategic Alkylation of N,N-dimethylthiazol-2-amine with Alkyl Halides for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic functionalization of the 2-aminothiazole core, particularly through N-alkylation, is a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates, thereby enhancing their potency, selectivity, and overall therapeutic efficacy.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of a specific derivative, N,N-dimethylthiazol-2-amine, with alkyl halides. We will delve into the underlying reaction mechanisms, provide robust experimental protocols, and discuss the critical parameters that govern the reaction's outcome.

Theoretical Background: Understanding the Nucleophilicity and Regioselectivity of this compound

The reaction of this compound with alkyl halides is a classic example of nucleophilic substitution.[5][6] However, the presence of multiple nucleophilic centers in the molecule—the exocyclic N,N-dimethylamino group and the endocyclic ring nitrogen—introduces a regioselectivity challenge. The outcome of the alkylation is dictated by the relative nucleophilicity of these sites, which in turn is influenced by electronic and steric factors.

The lone pair of electrons on the exocyclic nitrogen is in conjugation with the thiazole ring, which can decrease its nucleophilicity. Conversely, the endocyclic nitrogen's lone pair is part of the aromatic system. Alkylation at the ring nitrogen leads to the formation of a quaternary thiazolium salt.[7][8] These salts are not merely reaction products but are also valuable as catalysts in various organic transformations, such as the Stetter and benzoin condensations.[7][9]

The reaction can proceed via two main pathways:

  • N-alkylation of the exocyclic amino group: This leads to the formation of a quaternary ammonium salt.

  • N-alkylation of the endocyclic thiazole nitrogen: This results in the formation of a 2-(dimethylamino)thiazolium salt.

The choice of reaction conditions, including the solvent, temperature, and the nature of the alkyl halide, can significantly influence which of these pathways is favored.

Reaction Pathways cluster_start Reactants cluster_products Potential Products Reactant This compound + R-X Product_A Exocyclic N-Alkylation (Quaternary Ammonium Salt) Reactant->Product_A Pathway A Product_B Endocyclic N-Alkylation (Thiazolium Salt) Reactant->Product_B Pathway B

Caption: Potential alkylation pathways of this compound with an alkyl halide (R-X).

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid starting point for the synthesis of N-alkylated this compound derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-(Dimethylamino)thiazolium Halides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This protocol is optimized for the selective alkylation of the endocyclic nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10 mL microwave reaction vial with a stir bar

  • Microwave reactor

  • Thin Layer Chromatography (TLC) supplies

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkyl halide (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[1]

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vial.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Cooling and Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by pouring the mixture into 20 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(dimethylamino)thiazolium halide.

Microwave Protocol Workflow Start Combine Reactants (Amine, Alkyl Halide, Base) Add_Solvent Add Anhydrous DMF Start->Add_Solvent Microwave Microwave Irradiation (120 °C, 15-30 min) Add_Solvent->Microwave Monitor Monitor by TLC Microwave->Monitor Workup Cool, Quench with Water Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Workflow for microwave-assisted N-alkylation.

Protocol 2: Conventional Synthesis of 2-(Dimethylamino)thiazolium Halides

For laboratories not equipped with a microwave reactor, a conventional heating approach can be employed.

Materials:

  • This compound

  • Alkyl halide

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile or DMF

  • Round-bottom flask with a reflux condenser and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate or potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or DMF (10 mL).

  • Heating: Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate. If DMF was used, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations for 2-(Dimethylamino)thiazolium Halide
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the thiazole ring protons is expected due to the positive charge on the ring.
¹³C NMR Appearance of new signals for the carbons of the alkyl group. Shifts in the signals of the thiazole ring carbons.
Mass Spectrometry Observation of the molecular ion peak corresponding to the cationic portion of the thiazolium salt.
FT-IR Changes in the fingerprint region, and potentially new C-H stretching vibrations from the added alkyl group.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The choice of base can also be critical; a stronger, non-nucleophilic base might be beneficial.

  • Side Reactions: The primary side reaction is often over-alkylation or alkylation at the exocyclic nitrogen.[10] To minimize this, use a slight excess of the alkylating agent and carefully control the reaction temperature. Using a less polar solvent may favor alkylation at the more nucleophilic endocyclic nitrogen.

  • Purification Challenges: Thiazolium salts can be highly polar. If purification by column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/ether).

Conclusion

The alkylation of this compound is a versatile reaction for the synthesis of novel thiazolium salts, which are valuable intermediates in drug discovery and organic synthesis. By carefully selecting the reaction conditions, researchers can control the regioselectivity of the alkylation to achieve the desired products in good yields. The protocols provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of these important compounds.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • HARVEST (uSask). (n.d.). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions. HARVEST.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • Chem UMN. (n.d.).
  • ResearchGate. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • PubMed Central (PMC). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

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Troubleshooting & Optimization

Technical Support Center: Purification of N,N-dimethylthiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of N,N-dimethylthiazol-2-amine and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about handling and purifying aminothiazole compounds.

Q1: What are the primary methods for purifying this compound and its derivatives?

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your specific derivative (e.g., solid vs. liquid, polarity). The most common and effective techniques are:

  • Acid-Base Extraction: Ideal for removing non-basic organic impurities and neutral starting materials. This technique leverages the basicity of the thiazole amine nitrogen to selectively move it into an aqueous phase.[1][2][3]

  • Column Chromatography: A highly versatile method for separating compounds with different polarities. It is particularly useful for removing closely related impurities that are difficult to separate by other means.[4][5]

  • Recrystallization: An excellent technique for obtaining highly pure crystalline solid compounds. Its effectiveness is highly dependent on finding a suitable solvent system.[6][7]

  • Distillation: Suitable for purifying thermally stable, low-boiling-point liquid derivatives. However, many substituted aminothiazoles can be unstable at high temperatures.[6]

Q2: My aminothiazole derivative appears to be degrading over time or during workup. Why is this happening and how can I prevent it?

Amines, including heterocyclic amines, can be susceptible to degradation. Stability issues can arise from:

  • Oxidation: The amine functionality can be sensitive to air oxidation, often leading to discoloration (e.g., turning yellow or brown). It is advisable to handle these compounds under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating.

  • Acid Sensitivity: While acid is used for extraction, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to decomposition.[8] Always perform acid-base extractions at room temperature or below and work expeditiously.

  • Light Sensitivity: Some organic compounds are light-sensitive. Storing your compound in amber vials or flasks wrapped in aluminum foil can mitigate photochemical degradation.

For long-term storage, keep the purified compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator or freezer.[8][9][10]

Q3: How can I effectively monitor the progress of my purification?

Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring purification.[4][11] It helps you visualize the separation of your desired compound from impurities during column chromatography and assess the purity of fractions. For final purity assessment, more quantitative methods are required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.[12][13] The absence of impurity signals is a strong indicator of high purity. For this compound, you would expect characteristic signals for the aromatic thiazole protons and the N-methyl protons.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your compound.[16]

Troubleshooting Guide by Technique

This section provides solutions to specific problems you may encounter during purification workflows.

Acid-Base Extraction Troubleshooting

Acid-base extraction is a powerful first-pass purification step for basic amines.[17] The process involves using an acidic aqueous solution to protonate the amine, rendering it water-soluble and separating it from neutral or acidic impurities left in the organic layer.

Workflow: Acid-Base Extraction

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) sep_funnel Add Dilute Aqueous Acid (e.g., 1M HCl) in a Separatory Funnel start->sep_funnel shake Shake Gently & Vent sep_funnel->shake separate Separate Layers shake->separate org_layer Organic Layer: Contains Neutral & Acidic Impurities separate->org_layer Top or Bottom (check density) aq_layer Aqueous Layer: Contains Protonated Amine Salt (R-NH(CH₃)₂⁺ Cl⁻) separate->aq_layer wash_org Wash with Brine, Dry (Na₂SO₄), Evaporate to remove impurities org_layer->wash_org basify_aq Adjust Aqueous Layer to pH > 9 with Base (e.g., NaOH, Na₂CO₃) aq_layer->basify_aq extract_back Extract with Fresh Organic Solvent (3x portions) basify_aq->extract_back final_org Combine Organic Layers extract_back->final_org final_workup Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent final_org->final_workup product Purified this compound Derivative final_workup->product

Caption: Workflow for purifying basic amines via acid-base extraction.

Problem: An emulsion has formed, and the layers won't separate.

  • Cause: Vigorous shaking can create a stable suspension of organic droplets in the aqueous phase, often stabilized by surfactant-like impurities.[4]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[4] This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic component.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Filtration: As a last resort, pass the emulsified layer through a pad of Celite or glass wool to help coalesce the droplets.[4]

Problem: I've completed the extraction, but my product recovery is very low.

  • Cause 1: Incomplete Extraction: The amine may not have been fully protonated or, after basification, not fully extracted back into the organic layer.

  • Solution:

    • Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 9) before back-extraction. Check with pH paper.

    • Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 30 mL) rather than a single extraction with a large volume (1 x 90 mL). This is mathematically more efficient.

  • Cause 2: Compound is Partially Water Soluble: Some polar derivatives of this compound might have slight solubility in the aqueous layer even in their neutral form.

  • Solution: After extracting your product back into the organic layer, "back-wash" the combined organic layers with brine. Then, you can try to re-extract the initial acidic aqueous layer (that contained your protonated amine) with more organic solvent to recover any dissolved product.

Column Chromatography Troubleshooting

Column chromatography on silica gel is a standard method, but amines pose a specific challenge due to their basicity.[5]

Problem: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation.

  • Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This strong, sometimes irreversible, binding causes the compound to elute slowly and in a diffuse band.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[4] The modifier will compete with your compound for binding to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for basic compounds. Reversed-phase (C18) chromatography is another option for polar amines.[16]

Workflow: TLC Solvent System Selection for Chromatography

G start Spot Crude Mixture on TLC Plate test1 Test Initial Solvent System (e.g., 30% EtOAc/Hexane) start->test1 decision1 Analyze Rf Value test1->decision1 high_rf Rf > 0.6 (Too High) decision1->high_rf High low_rf Rf < 0.2 (Too Low) decision1->low_rf Low good_rf 0.2 < Rf < 0.4 (Ideal) decision1->good_rf Good adjust_less_polar Decrease Solvent Polarity (e.g., 15% EtOAc/Hexane) high_rf->adjust_less_polar adjust_more_polar Increase Solvent Polarity (e.g., 50% EtOAc/Hexane or 5% MeOH/DCM) low_rf->adjust_more_polar check_streaking Check for Streaking good_rf->check_streaking adjust_less_polar->test1 Re-test adjust_more_polar->test1 Re-test streaking_yes Streaking Observed check_streaking->streaking_yes Yes streaking_no Clean Spot check_streaking->streaking_no No add_modifier Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) streaking_yes->add_modifier run_column Proceed to Column Chromatography streaking_no->run_column add_modifier->test1 Re-test

Caption: Iterative process for optimizing a TLC solvent system for column chromatography.

Problem: My compound is not eluting from the column, even with a very polar solvent system.

  • Cause: The compound has either irreversibly adsorbed to the silica gel or has decomposed on the acidic stationary phase.[4]

  • Solution:

    • Test Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let the plate sit for 30-60 minutes, then develop it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.[4]

    • Switch Stationary Phase: Use neutral alumina or consider a different purification technique like recrystallization or acid-base extraction.

    • Flush the Column: If you must use silica, try flushing the column with a mobile phase containing a high concentration of a competitive base (e.g., 5-10% triethylamine in methanol) to displace the strongly bound product. Note that this may co-elute other impurities.

TLC Solvent Systems for Aminothiazoles Typical Use Case Notes
20-60% Ethyl Acetate in HexanesFor non-polar to moderately polar derivatives. A good starting point.[18]Adjust ratio to achieve an Rf of 0.2-0.4.
1-10% Methanol in DichloromethaneFor more polar derivatives that do not move in EtOAc/Hexanes.[19][20]Methanol significantly increases polarity.
10% NH₄OH in Methanol (Stock), then 1-10% of this stock in DichloromethaneFor very polar or very basic compounds that show significant streaking.[18][19][20]The ammonia acts as a strong basic modifier.
Recrystallization Troubleshooting

Recrystallization can yield material of >99% purity but requires careful selection of the solvent.

Problem: My compound "oiled out" during cooling instead of forming crystals.

  • Cause: This happens when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure eutectic mixture).[7] Rapid cooling and high impurity concentration are common culprits.

  • Solution:

    • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation and then allow it to cool much more slowly.[7]

    • Slow Cooling: Let the flask cool to room temperature undisturbed on a benchtop, then transfer it to an ice bath, and finally to a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.

    • Scratch/Seed: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[4]

    • Change Solvents: The chosen solvent may be inappropriate. Try a different solvent or a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

Common Recrystallization Solvents Compound Solubility Notes
Ethanol / WaterSoluble in hot ethanol, less soluble in cold. Water is an anti-solvent.Dissolve in minimum hot ethanol, add water dropwise until cloudy, then add a drop of ethanol to clarify and cool slowly.
Benzene or TolueneSoluble in hot solvent, less soluble in cold.Often effective for aromatic compounds. Use in a well-ventilated fume hood. A patent describes recrystallizing 2-aminothiazole from benzene.[6]
Ethyl Acetate / HexanesSoluble in ethyl acetate, insoluble in hexanes.Dissolve in a minimum of boiling ethyl acetate, then add hexanes slowly until turbidity persists. Cool slowly.
IsopropanolSimilar properties to ethanol.A good alternative to ethanol.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like ethyl acetate or dichloromethane (DCM) (40 mL) in a separatory funnel.

  • Acidic Wash: Add 1 M hydrochloric acid (HCl) (20 mL) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of 1 M HCl. Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) dropwise with swirling until the pH is > 9 (check with pH paper). A precipitate of the neutral amine may form.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral amine with three portions of fresh organic solvent (3 x 30 mL of EtOAc or DCM).[21]

  • Final Workup: Combine the organic extracts. Wash them with one portion of brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of ~0.3 for your product. Add 0.5% triethylamine (Et₃N) to the chosen eluent (e.g., for 100 mL of 30% EtOAc/Hexane, add 0.5 mL of Et₃N).

  • Column Packing: Pack a chromatography column with silica gel using the prepared eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the crude mixture onto a small amount of silica gel by making a slurry and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only your product spot by TLC) and remove the solvent under reduced pressure to yield the purified compound.

References

  • Engineering Ideas Clinic. What is an Acid and Base Extraction?. Confluence.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
  • Wikipedia. Acid–base extraction. Wikipedia. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Organic Chemistry at CU Boulder. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • An H, et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. 2-Aminothiazole. PubChem. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. University of Rochester. [Link]

  • National Center for Biotechnology Information. Benzo(d)thiazol-2-amine. PubChem. [Link]

  • Royal Society of Chemistry. (2015). CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • MDPI. (2021). An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. Foods. [Link]

  • Sorbtech. Amino Acid Purification - Column Chromatography. Sorbtech. [Link]

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Cytiva Life Sciences. Chromatography columns. Cytiva Life Sciences. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Google Patents. (1945).
  • Google Patents. (2012).
  • ResearchGate. (2003). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... ResearchGate. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • International Atomic Energy Agency. (1967). RADIATION AND CHEMICAL STABILITY OF AMINES. INIS-IAEA. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. [Link]

  • ResearchGate. (2018). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

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N,N-dimethylthiazol-2-amine stability issues and proper storage protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-dimethylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges associated with this reagent. Our goal is to provide you with the necessary field-proven insights and protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound? A: The compound must be stored at 2-8°C in a tightly sealed container, under a dry, inert atmosphere such as nitrogen.[1] It is critical to protect it from light, air, and moisture to prevent degradation.[1]

Q2: My this compound solid, which was initially off-white, has turned yellow or brown. Is it still usable? A: A significant color change is a visual indicator of degradation, likely due to oxidation or photo-degradation. Using a discolored reagent is not recommended as it can lead to inconsistent results, lower yields, and the introduction of impurities into your reactions. For best results, use a fresh, properly stored batch.

Q3: The Safety Data Sheet (SDS) lists multiple sensitivities. Which is the most critical to control? A: The SDS for this compound indicates sensitivity to air, light, and moisture.[1] All three are critical and interconnected. Exposure to light can generate reactive species that accelerate oxidation by air, and moisture can facilitate hydrolytic or other degradation pathways. Therefore, a comprehensive storage protocol that addresses all three factors simultaneously is essential.

Q4: Can I prepare a stock solution and store it for later use? A: Preparing stock solutions is generally discouraged due to potential solvent-mediated degradation.[2] If a stock solution is absolutely necessary, it should be prepared fresh using a high-purity, degassed anhydrous solvent. The solution must be stored under an inert atmosphere (argon or nitrogen), refrigerated (2-8°C), and protected from light. Monitor for any color change before use.

Troubleshooting Guide: Experimental Issues

Encountering unexpected results? This guide helps diagnose and resolve common problems linked to reagent instability.

Problem: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Primary Suspected Cause: Degradation of the this compound starting material.

  • Causality Explained: The amine functional group is nucleophilic and susceptible to oxidation, while the thiazole ring can be reactive under certain conditions.[3][4] Degradation introduces impurities that can interfere with your reaction, leading to lower yields of the desired product and the formation of unforeseen side products. Thermal and oxidative degradation are common pathways for amines.[5][6][7]

  • Troubleshooting Workflow:

G start Inconsistent Results or Unexpected Byproducts check_solid Inspect Solid Reagent: Is it discolored or clumped? start->check_solid check_storage Review Storage Protocol: Stored at 2-8°C under N2? Protected from light? check_solid->check_storage No degraded_solid High Likelihood of Degradation check_solid->degraded_solid Yes improper_storage High Likelihood of Degradation due to Improper Storage check_storage->improper_storage No check_solution Is the issue observed only after preparing a solution? check_storage->check_solution Yes solution Discard Reagent. Use a new, verified lot. Implement strict storage protocols. degraded_solid->solution improper_storage->solution solvent_issue Potential Solvent-Mediated Degradation or Reaction with Solvent Impurities check_solution->solvent_issue Yes solution2 Prepare solutions fresh. Use anhydrous, degassed solvent. Run reaction immediately. solvent_issue->solution2

Caption: Troubleshooting Decision Tree for Reagent Instability.

Core Chemical Principles of Instability

Understanding the 'why' behind the storage protocols is key to preventing reagent failure.

  • Oxidative Sensitivity : The tertiary amine group (-N(CH₃)₂) is electron-rich and serves as a prime target for atmospheric oxygen. Oxidation can lead to the formation of N-oxides or other degradation products, which are often colored and can alter the reactivity of the molecule.[3]

  • Photo-sensitivity : Thiazole rings, while aromatic, can absorb UV light. This energy absorption can promote the molecule to an excited state, making it susceptible to degradation pathways not accessible under thermal conditions. One such pathway involves reaction with singlet oxygen, which can be generated in the presence of light, leading to rearrangements or cleavage of the heterocyclic ring.[2]

  • Moisture Sensitivity : The compound is specified as moisture-sensitive.[1] Absorbed water can act as a nucleophile or a proton source, potentially catalyzing hydrolytic degradation. This underscores the need for storage in a desiccated environment and handling with dry solvents and equipment.

Proper Handling and Storage Protocols

Adherence to a strict protocol is the most effective way to maintain the long-term stability and performance of this compound.

Quantitative Storage Parameters
ParameterRecommended ConditionRationaleSource
Temperature 2 - 8 °CSlows kinetic rate of degradation reactions.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the amine group.[1]
Light Exposure Store in Amber Vial or Protect from LightPrevents photo-induced degradation of the thiazole ring.[1]
Moisture Store in a Dry/Desiccated EnvironmentPrevents hydrolytic and moisture-catalyzed degradation.[1]
Incompatibilities Strong oxidizing agents, strong acids, copperAvoids direct, rapid chemical reactions.[8]
Step-by-Step Workflow for Receiving and Storing
  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a 2-8°C storage location. Do not leave it at ambient temperature.

  • First Use: Before opening for the first time, allow the container to equilibrate to room temperature inside a desiccator or glove box for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Blanketing: Open the container only under a gentle stream of dry nitrogen or argon.

  • Aliquoting: If possible, quickly aliquot the necessary amount for your experiment into a separate, tared vial. This minimizes exposure of the main stock to the environment.

  • Resealing: Before resealing the primary container, flush the headspace with inert gas. Ensure the cap is sealed tightly. Parafilm can be used for an additional barrier.

  • Long-Term Storage: Place the sealed primary container, along with any sealed aliquot vials, back into the 2-8°C refrigerator. Ensure the container is placed inside a secondary container (e.g., a sealed bag with a desiccant pack) and shielded from light.

Caption: Recommended Workflow for Handling and Storage.

References
  • Safety Data Sheet for 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Sigma-Aldrich.

  • Safety Data Sheet for N,N-Dimethyloctadecylamine. Thermo Fisher Scientific.

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Institutes of Health (NIH).

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate.

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. OSTI.gov.

  • General Reactivity of Amines. YouTube.

  • Amine Reactivity. Michigan State University Department of Chemistry.

  • Safety Data Sheet for 2,4-Dimethylthiazole. Fisher Scientific.

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH).

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Technical Support Center: Overcoming Challenges in the Scale-up of N,N-dimethylthiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylthiazol-2-amine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of scaling this important synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the scale-up of this compound synthesis. Each problem is analyzed to identify its probable causes, followed by a set of actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

You've moved from a 1 g to a 100 g scale, and your yield has dropped from 90% to 60%. TLC and HPLC analysis indicates the presence of significant amounts of starting material.

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer The synthesis of 2-aminothiazole derivatives can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing decomposition of reactants or products.[1]1. Monitor and Control Temperature: Use a reactor with a jacketed cooling system and an overhead stirrer to ensure uniform temperature distribution. 2. Controlled Reagent Addition: Add the more reactive reagent (e.g., the α-haloketone) portion-wise or via a syringe pump to manage the exotherm.
Poor Mixing Inadequate agitation in a larger reactor can lead to a non-homogenous reaction mixture. This results in localized concentration gradients, preventing all reactants from coming into contact effectively, thus leading to incomplete conversion.[1]1. Optimize Agitation: Use an appropriately sized and shaped impeller for your reactor. Ensure the stirring speed is sufficient to create a vortex and maintain a uniform suspension of all reagents.
Reagent Quality and Stoichiometry Impurities in starting materials or inaccurate measurements can become more pronounced at a larger scale.1. Verify Purity: Confirm the purity of all starting materials (e.g., 2-chloroacetaldehyde, N,N-dimethylthiourea) using techniques like NMR or GC-MS.[1] 2. Accurate Measurement: Double-check all calculations and ensure precise measurement of all reagents.
Issue 2: Formation of Significant Byproducts

Your crude product analysis shows several unexpected peaks, complicating purification and reducing the yield of the desired this compound.

Potential Cause Explanation Recommended Solution
Side Reactions of the α-Haloketone α-Haloketones are reactive intermediates that can undergo self-condensation or react with the solvent, especially under basic conditions or at elevated temperatures.1. Control Reaction Conditions: Maintain the optimal reaction temperature and minimize reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Over-alkylation of the Amine The product, this compound, can potentially react further if harsh alkylating conditions are used in a one-pot synthesis from a primary 2-aminothiazole.1. Use Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. 2. Step-wise Synthesis: Consider a two-step synthesis where the 2-aminothiazole is first formed and isolated before N-alkylation.
Reaction with Solvent Certain solvents, like DMF, can decompose at elevated temperatures to form dimethylamine, which can then react with other components in the mixture.[2]1. Solvent Selection: Choose a more inert solvent for the reaction, such as acetonitrile or isopropanol.[3]
Issue 3: Product Purification and Isolation Challenges

You are struggling to obtain a pure product. The crude material is an oil that is difficult to crystallize, or it forms a fine precipitate that clogs filters.

Potential Cause Explanation Recommended Solution
Residual Impurities The presence of even small amounts of impurities can inhibit crystallization.1. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities and salts. Neutralize the reaction mixture carefully, for instance with sodium bicarbonate, to precipitate the free amine.[1][3] 2. Solvent Selection for Recrystallization: Experiment with different solvent systems to find one that allows for good crystal formation. Common choices include ethanol, isopropanol, or mixtures with hexanes.
Fine Particle Size Rapid precipitation can lead to very fine particles that are difficult to filter.1. Controlled Precipitation: Cool the solution slowly during crystallization to encourage the growth of larger crystals. 2. Filter Aid: Use a filter aid like Celite to improve filtration efficiency.
Product is an Oil Some 2-aminothiazole derivatives are low-melting solids or oils at room temperature.1. Column Chromatography: If crystallization is not feasible, purify the product using silica gel column chromatography.[4] 2. Salt Formation: Consider converting the amine product to a stable salt (e.g., hydrochloride) which may be more crystalline and easier to handle.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (or a synthetic equivalent like chloroacetaldehyde) and a thiourea derivative, in this case, N,N-dimethylthiourea.[5] This one-pot reaction is generally efficient and can be adapted for larger scales.

Q2: Can you illustrate the reaction mechanism for the Hantzsch synthesis of this compound?

A2: Certainly. The mechanism involves a nucleophilic attack by the sulfur atom of N,N-dimethylthiourea on the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Hantzsch_Synthesis Thiourea N,N-Dimethylthiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Synthesis_Workflow Setup 1. Reaction Setup (Reactor, N,N-Dimethylthiourea, Isopropanol) Addition 2. Reagent Addition (Chloroacetaldehyde, <25 °C) Setup->Addition Reaction 3. Reaction (Room Temperature, 4-6h) Addition->Reaction Workup 4. Workup (Neutralization with NaHCO₃) Reaction->Workup Isolation 5. Isolation (Filtration or Extraction) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Sources

Effect of solvent and base selection on N,N-dimethylthiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halothiazole and dimethylamine, is highly sensitive to the choice of solvent and base. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions for maximum yield and purity.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of probable causes related to solvent and base selection and a set of actionable solutions.

Problem 1: Low to Non-Existent Product Yield

You've run the reaction, but TLC analysis shows mostly unreacted starting material, and after workup, the isolated yield is minimal.

Probable Causes & Solutions:

  • Insufficient Base Strength: The base may be too weak to facilitate the reaction, either by failing to deprotonate the nucleophile (if required) or by being an ineffective scavenger for the acid (e.g., HBr, HCl) generated during the reaction.

    • Solution: Switch to a stronger base. If you are using a tertiary amine like triethylamine (TEA), consider a more potent, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃) if your solvent allows. For very stubborn reactions, a strong base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.

  • Incorrect Solvent Polarity: The solvent may not be adequately stabilizing the charged intermediate of the SNAr mechanism.

    • Solution: Employ a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal choices.[1] These solvents excel at solvating cations, leaving the nucleophilic anion "naked" and more reactive.[2][3] Protic solvents like ethanol or water can form hydrogen bonds with the amine nucleophile, reducing its reactivity and slowing the reaction down.[1][4]

  • Side Reactions: The appearance of multiple unexpected spots on your TLC plate could indicate side reactions.

    • Solution: Lowering the reaction temperature can sometimes minimize the formation of side products.[1] Ensure your starting materials are pure and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[5]

Problem 2: Reaction Stalls and Does Not Go to Completion

The reaction starts, as indicated by TLC, but stops progressing after a certain point, leaving a significant amount of starting material.

Probable Causes & Solutions:

  • Solvent Impurities: Trace amounts of water in your solvent can react with strong bases or interfere with the catalytic cycle, effectively halting the reaction.

    • Solution: Always use anhydrous solvents. If you are using a solvent like DMF, which is hygroscopic, it is best to use a freshly opened bottle or distill it over a suitable drying agent before use.

  • Base Degradation or Insolubility: The chosen base might not be stable at the reaction temperature or may not be sufficiently soluble in the solvent to be effective.

    • Solution: Ensure the base is stable at your target temperature. If using an inorganic base like K₂CO₃, ensure your solvent (e.g., DMF) can at least partially dissolve it or that you have vigorous stirring to maintain a fine suspension.

  • Product Inhibition: In some cases, the product or a salt byproduct (e.g., triethylammonium bromide) can inhibit the reaction.

    • Solution: If using a less polar solvent like toluene with an aryl iodide, the iodide salt formed can sometimes inhibit the reaction.[6] Switching to a more polar solvent can help keep these salts in solution. If product inhibition is suspected, running the reaction at a higher dilution may help, though this can also decrease the reaction rate.

Problem 3: Difficult Workup and Product Isolation

The reaction appears successful by TLC, but isolating the pure product is challenging due to emulsions or product loss.

Probable Causes & Solutions:

  • High-Boiling Point Solvents: Polar aprotic solvents like DMF and DMSO are excellent for the reaction but can be difficult to remove and can cause issues during aqueous workup.

    • Solution: During the aqueous workup, use brine (saturated NaCl solution) to wash the organic layer. This increases the ionic strength of the aqueous phase and helps break emulsions.[1] If your product is sufficiently non-polar, you can perform multiple extractions with a solvent like ethyl acetate or diethyl ether.

  • Product Solubility in Aqueous Layer: The product, being an amine, can become protonated and soluble in the aqueous phase if the pH is too acidic.

    • Solution: During the workup, ensure the aqueous layer is basic (pH > 8) before extraction. You can add a base like sodium bicarbonate or sodium hydroxide solution.[7] This ensures your this compound product is in its free base form and partitions into the organic layer. Conversely, if you need to remove non-basic impurities, you can wash the organic layer with a dilute acid solution, which will pull your product into the aqueous phase, and then re-basify the aqueous layer and extract again.

Part B: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the solvent in the synthesis of this compound?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The solvent's primary role is to stabilize the charged intermediate, known as the Meisenheimer complex.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred choice.[1] They possess strong dipoles that can solvate the counter-ion (cation) of the nucleophile but lack acidic protons. This leaves the amine nucleophile's lone pair unencumbered and highly reactive, accelerating the reaction.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can slow the reaction down. Their acidic protons form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and ultimately decreases its nucleophilicity.[2][4]

Q2: How do I select the right base for my reaction?

Base selection depends on the reactivity of your 2-halothiazole and the reaction conditions. The base typically acts as an acid scavenger, neutralizing the hydrohalic acid (e.g., HCl, HBr) produced.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common, mild organic bases. They are suitable for many substrates but may be too weak for less reactive aryl halides.

  • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are stronger bases that are particularly effective in polar aprotic solvents like DMF. They are heterogeneous but highly effective.

  • Strong, Non-Nucleophilic Bases (e.g., DBU, NaH): For very unreactive substrates, a stronger base is necessary. DBU is a strong organic base, while NaH is an exceptionally strong, non-nucleophilic base that requires strictly anhydrous conditions.

Q3: My starting material is a 2-chlorothiazole. Should I use a 2-bromothiazole instead?

Generally, the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. However, this can be substrate-dependent. While aryl fluorides are often the most reactive, the C-Br bond is weaker than the C-Cl bond, which can sometimes make 2-bromothiazoles more reactive under certain conditions, particularly in metal-catalyzed reactions. If your reaction with 2-chlorothiazole is sluggish, switching to 2-bromothiazole is a reasonable strategy to try.

Data & Protocols

Table 1: Comparison of Solvent/Base Systems

This table provides representative data on how different solvent and base combinations can affect the synthesis of this compound from 2-bromothiazole and dimethylamine.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Notes
1TolueneTriethylamine1102435Slow reaction, significant starting material remains.
2AcetonitrileK₂CO₃801275Good conditions, moderate reaction time.
3EthanolTriethylamine782445Protic solvent slows the reaction.[1]
4DMFK₂CO₃100492Excellent yield and fast reaction time.
5DMSODBU100295Very rapid reaction, but DMSO can be difficult to remove.

Yields are hypothetical and for illustrative purposes.

Experimental Workflow Visualization

This diagram illustrates a logical decision-making process for troubleshooting and optimizing the synthesis.

G Start Start Synthesis: 2-halothiazole + Dimethylamine Check_Yield Check Yield & Purity (TLC/LCMS) Start->Check_Yield Low_Yield Problem: Low Yield or No Reaction Check_Yield->Low_Yield No Stalled_Rxn Problem: Reaction Stalls Check_Yield->Stalled_Rxn Partial Good_Yield High Yield & Purity Check_Yield->Good_Yield Yes Solvent_Choice Is solvent Polar Aprotic (DMF, DMSO)? Low_Yield->Solvent_Choice Check_Anhydrous Are conditions strictly anhydrous? Stalled_Rxn->Check_Anhydrous Finish Proceed to Scale-Up / Next Step Good_Yield->Finish Base_Strength Is base strong enough (K2CO3, DBU)? Solvent_Choice->Base_Strength Yes Use_Polar_Aprotic Action: Switch to DMF or DMSO Solvent_Choice->Use_Polar_Aprotic No Use_Stronger_Base Action: Use K2CO3 or DBU Base_Strength->Use_Stronger_Base No Base_Strength->Check_Anhydrous Yes Use_Polar_Aprotic->Start Use_Stronger_Base->Start Check_Anhydrous->Finish Yes, consider other issues (temp, purity) Dry_Solvents Action: Use freshly dried solvents Check_Anhydrous->Dry_Solvents No Dry_Solvents->Start

Sources

How to avoid over-methylation in amine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Index > Amine Synthesis > Troubleshooting & FAQs

Controlling Over-Methylation in Amine Synthesis Reactions

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in amine synthesis. One of the most persistent issues researchers face is over-methylation—the runaway reaction that proceeds past the desired secondary or tertiary amine to form a mixture of products, often culminating in the quaternary ammonium salt.[1][2]

This guide is designed to help you diagnose the root causes of over-methylation in your experiments and provide robust, actionable solutions to achieve high selectivity for your target product.

Troubleshooting Guide: Common Over-Methylation Scenarios

Scenario 1: "My primary amine is converting directly to a quaternary ammonium salt."

This is a classic case of "exhaustive methylation," often seen with highly reactive methylating agents. The core issue is that the newly formed secondary and tertiary amine products are often more nucleophilic than the starting primary amine, leading to a rapid, uncontrolled cascade of methylation events.[3]

Potential Causes:

  • Highly Reactive Methylating Agent: Reagents like methyl iodide (MeI) or dimethyl sulfate are extremely potent electrophiles.[2] Methyl iodide, in particular, has low steric hindrance and reacts rapidly, making it difficult to stop the reaction at the desired stage.[2]

  • Stoichiometry: Using a large excess of the methylating agent drives the reaction to completion, forming the thermodynamically stable quaternary salt.[4]

  • Reaction Conditions: High temperatures can provide the necessary activation energy to overcome the barrier to forming the quaternary salt.

Recommended Solutions & Protocols:

  • Switch to a Less Reactive Methylating System: Instead of aggressive alkyl halides, consider reductive amination. This is a highly controlled method for forming N-C bonds.[5]

    • The Eschweiler-Clarke Reaction: This is a cornerstone technique for methylating primary or secondary amines to tertiary amines without the risk of forming quaternary ammonium salts.[6][7] The reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[8] The mechanism involves the formation of an iminium ion, which is then reduced.[9] The reaction stops at the tertiary amine stage because an iminium ion cannot be formed from a tertiary amine.[9][10]

  • Strict Stoichiometric Control: If using an alkyl halide is unavoidable, carefully control the stoichiometry. Use the amine as the limiting reagent and add the methylating agent slowly (e.g., via syringe pump) to a cooled reaction mixture to maintain a low instantaneous concentration of the electrophile.

  • Employ a Protecting Group Strategy: Temporarily "masking" the amine's reactivity is a powerful strategy for achieving mono-methylation.

    • Concept: An amine is converted into a less nucleophilic functional group, such as a carbamate (e.g., Boc, Cbz) or a sulfonamide.[11][12] This protected intermediate can then be methylated. Subsequent deprotection reveals the desired mono-methylated amine. This multi-step process offers superior control over selectivity.[13]

Scenario 2: "I'm getting a mixture of secondary and tertiary amines, but I only want the secondary amine."

Achieving selective mono-methylation is a significant challenge because the mono-methylated product is often more reactive than the starting amine.[1][14] However, several strategies can shift the selectivity in your favor.

Potential Causes:

  • Relative Nucleophilicity: The secondary amine product (R-NHMe) is typically a stronger nucleophile than the primary amine starting material (R-NH2), leading to faster reaction to the tertiary amine.

  • Steric Hindrance: If the amine substrate is not sterically bulky, the methylating agent can easily access the nitrogen atom, even after the first methylation.[15][16]

Recommended Solutions & Protocols:

  • Leverage Steric Hindrance:

    • Bulky Substrates: If your primary amine has bulky groups near the nitrogen center, this steric hindrance can slow down the second methylation step, allowing the mono-methylated product to accumulate.[17][18]

    • Bulky Reagents: While less common for methylation, using a bulkier alkylating agent can sometimes improve selectivity, although this is more applicable for larger alkyl groups.

  • Specialized Reagents and Conditions:

    • Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent and can provide good selectivity for mono-methylation under the right catalytic conditions.[1]

    • Solvent Effects: The choice of solvent can dramatically influence selectivity. For instance, using hexafluoroisopropanol (HFIP) as a solvent with methyl triflate has been shown to achieve high selectivity for mono-methylation by modulating the amine's reactivity.[19]

  • Controlled Reductive Amination:

    • This remains one of the most reliable methods. By carefully controlling the stoichiometry of formaldehyde (or a protected equivalent like 1,3,5-trioxane) and the reducing agent, you can favor the formation of the mono-methylated product.[13][20]

Visualizing the Problem: The Methylation Cascade

The diagram below illustrates the stepwise reaction that leads to over-methylation. The increasing nucleophilicity from primary to tertiary amine creates a "runaway train" effect with highly reactive methylating agents.

Methylation_Cascade cluster_0 Methylation Steps cluster_1 Reactivity Profile Primary Amine\n(R-NH2) Primary Amine (R-NH2) Secondary Amine\n(R-NHMe) Secondary Amine (R-NHMe) Primary Amine\n(R-NH2)->Secondary Amine\n(R-NHMe) + CH3-X Tertiary Amine\n(R-NMe2) Tertiary Amine (R-NMe2) Secondary Amine\n(R-NHMe)->Tertiary Amine\n(R-NMe2) + CH3-X Quaternary Salt\n(R-NMe3+ X-) Quaternary Salt (R-NMe3+ X-) Tertiary Amine\n(R-NMe2)->Quaternary Salt\n(R-NMe3+ X-) + CH3-X Reactivity Increasing Nucleophilicity & Reactivity -->

Caption: Stepwise methylation of a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent to use for selective mono-methylation?

There is no single "best" agent, as the optimal choice depends on the substrate and desired outcome. However, for controlled mono-methylation, strategies moving away from highly reactive alkyl halides are preferred. Reductive amination using formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride, formic acid) is a highly effective and widely used method.[21][22] For certain substrates, greener reagents like dimethyl carbonate with an appropriate catalyst can also yield excellent results.[1]

Q2: How can I accurately determine the product ratio in my reaction mixture?

Accurate quantification is crucial for optimizing your reaction. Several analytical techniques are suitable:

  • NMR Spectroscopy: ¹H NMR is excellent for determining the relative quantities of starting material and products by integrating the signals corresponding to the N-methyl groups or other unique protons on each species.[23]

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the components of your reaction mixture (primary, secondary, tertiary, and quaternary amines), allowing for quantification.[23][24] HPLC is particularly versatile for non-volatile compounds.[25]

  • Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) provides both separation and identification, confirming the mass of each product and helping to quantify them, especially when using an internal standard.[26][27]

Q3: Does temperature significantly affect over-methylation?

Yes, temperature is a critical parameter. Higher temperatures increase reaction rates for all methylation steps. This can be particularly problematic when trying to achieve selectivity, as it can accelerate the undesired subsequent methylation steps. For sensitive substrates where over-methylation is a concern, running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) and allowing for longer reaction times can significantly improve selectivity.

Q4: When should I choose the Eschweiler-Clarke reaction?

The Eschweiler-Clarke reaction is the method of choice when you want to convert a primary or secondary amine into the corresponding tertiary amine exhaustively and cleanly.[9] Its key advantage is the complete avoidance of quaternary salt formation, which is a common side product with other methods.[6] It is not suitable if your goal is to isolate a secondary amine from a primary amine.

Decision Workflow for Methylation Strategy

This workflow can help guide your experimental design based on your desired product.

Decision_Workflow start Desired Product? mono_methyl Mono-methylated Amine (e.g., R-NHMe) start->mono_methyl di_methyl Di-methylated Amine (e.g., R-NMe2) start->di_methyl strategy1 Strategy: Controlled Reductive Amination (1 eq. HCHO) mono_methyl->strategy1 strategy2 Strategy: Protecting Group (Protect -> Methylate -> Deprotect) mono_methyl->strategy2 strategy3 Strategy: Eschweiler-Clarke Reaction (Excess HCHO/HCO2H) di_methyl->strategy3 strategy4 Strategy: Reductive Amination (Excess HCHO) di_methyl->strategy4

Caption: Choosing a methylation strategy.

Data Summary: Comparison of Common Methylation Approaches

MethodMethyl SourceReductant/BasePrimary Product from R-NH₂Risk of QuaternizationKey Advantage
Alkyl Halide (e.g., MeI) CH₃IWeak Base (e.g., K₂CO₃)Mixture (R-NHMe, R-NMe₂, R-NMe₃⁺)Very HighSimple reagents
Reductive Amination Formaldehyde (HCHO)NaBH(OAc)₃, NaBH₃CNControllable (R-NHMe or R-NMe₂)Very LowHigh control & selectivity[5]
Eschweiler-Clarke Formaldehyde (HCHO)Formic Acid (HCO₂H)Tertiary Amine (R-NMe₂)NoneAvoids quaternary salts[6][10]
Dimethyl Carbonate (MeO)₂COCatalystMono-methylated Amine (R-NHMe)LowGreen, selective reagent[1]

Experimental Protocol: Selective Mono-methylation via Reductive Amination

This protocol provides a general procedure for the selective mono-methylation of a primary amine using sodium triacetoxyborohydride.

Materials:

  • Primary amine (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.0-1.2 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE, approx. 0.1-0.2 M concentration).

  • Aldehyde Addition: Add formaldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to allow for the formation of the imine or hemiaminal intermediate.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude secondary amine product by column chromatography or distillation as required.

References

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  • Title: Selective monomethylation of primary amines with simple electrophiles Source: RSC Publishing URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: How to quantify the conversion rate of tertiary amines in organic amine methylation reactions? Source: ResearchGate URL: [Link]

  • Title: Review of Modern Eschweiler–Clarke Methylation Reaction Source: MDPI URL: [Link]

  • Title: Eschweiler–Clarke reaction Source: Grokipedia URL: [Link]

  • Title: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification Source: PubMed URL: [Link]

  • Title: Proposed reaction mechanism for the mono‐selective N‐methylation of... Source: ResearchGate URL: [Link]

  • Title: hofmannrxn Source: Yale University, Department of Chemistry URL: [Link]

  • Title: Highly Selective Monomethylation of Amines with CO2 /H2 via Ag/Al2 O3 as a Catalyst Source: PubMed URL: [Link]

  • Title: Eschweiler-Clarke Reaction Source: NROChemistry URL: [Link]

  • Title: Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor Source: Organic Chemistry Help URL: [Link]

  • Title: Eschweiler-Clarke Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation) Source: YouTube URL: [Link]

  • Title: Alpha-N-methylation of amino acids Source: Google Patents URL
  • Title: A New Measurement of Amine Steric Hindrance – N Exposure Source: OSTI.gov URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: ResearchGate URL: [Link]

  • Title: Installing the “magic methyl” – C–H methylation in synthesis Source: RSC Publishing URL: [Link]

  • Title: Methylation of NH2 Troubleshooting? Source: Reddit URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source Source: ACS Omega URL: [Link]

  • Title: 23.13: Protection of Amino Groups in Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol Source: PubMed URL: [Link]

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: RSC Publishing URL: [Link]

  • Title: Controlled stepwise reductive methylation Source: ResearchGate URL: [Link]

  • Title: The effect of steric hindrance in amines, and sterically destabilized twisted amides Source: ResearchGate URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methylation Source: Wikipedia URL: [Link]

  • Title: Identifying Amines: Principles and Practical Methods Source: Iran Silicate Industries URL: [Link]

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  • Title: Reaction mechanism for the N‐methylation of amines. Source: ResearchGate URL: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel N,N-dimethylthiazol-2-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the validation of a compound's mechanism of action (MoA) is the bedrock upon which its entire preclinical and clinical development rests. For novel chemical entities, such as those derived from the N,N-dimethylthiazol-2-amine scaffold, demonstrating a clear, verifiable link between molecular interaction and cellular phenotype is paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously validate the MoA of a hypothetical, yet representative, compound from this class—which we will call Z-thiazolamine-7 —a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Our central hypothesis is that Z-thiazolamine-7 directly engages and inhibits CDK2, leading to the suppression of Retinoblastoma (Rb) protein phosphorylation, subsequent cell cycle arrest at the G1/S checkpoint, and ultimately, apoptosis in susceptible cancer cell lines.

To establish the trustworthiness of this MoA, we will employ a multi-pronged, self-validating experimental approach. We will not only confirm the direct interaction and its downstream cellular consequences but also compare the performance of Z-thiazolamine-7 against a well-characterized, potent CDK inhibitor, Dinaciclib . This comparative analysis is essential for contextualizing its potency, specificity, and potential as a therapeutic candidate.

Part 1: Foundational Workflow for MoA Validation

A robust MoA validation strategy proceeds from the biochemical to the cellular level. This logical flow ensures that the observed cellular effects are directly attributable to the specific molecular interaction we hypothesize. The workflow described below forms the core of our validation campaign.

MoA_Validation_Workflow biochem_assay Biochemical Assay (e.g., Kinase-Glo) Is the enzyme inhibited? target_engagement Target Engagement Assay (e.g., CETSA) Does the compound bind the target in cells? biochem_assay->target_engagement pathway_analysis Pathway Modulation (e.g., Western Blot for p-Rb) Is the downstream pathway affected? target_engagement->pathway_analysis phenotypic_assay Phenotypic Outcome (e.g., Cell Cycle Analysis) Does the cellular phenotype match the MoA? pathway_analysis->phenotypic_assay Connects pathway to cell fate CDK2_Pathway cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibitor Action CDK2_CyclinE CDK2 / Cyclin E (Active Complex) Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK2_CyclinE->Rb_E2F Phosphorylates Rb pRb p-Rb E2F E2F (Free) pRb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DHFR) E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotes Z_thiazolamine_7 Z-thiazolamine-7 Z_thiazolamine_7->CDK2_CyclinE INHIBITS

Caption: The CDK2-Rb signaling pathway and the inhibitory action of Z-thiazolamine-7.

  • Cell Culture & Treatment: Seed MCF-7 cells and allow them to attach overnight. Treat cells with a dose-response of Z-thiazolamine-7 and Dinaciclib (e.g., 0, 10, 50, 200, 1000 nM) for 24 hours.

  • Lysis & Protein Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe overnight with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-Actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-Rb levels to total Rb and then to the loading control.

CompoundConcentration (nM)Normalized p-Rb Level (% of Control)
Z-thiazolamine-7 5075.4%
20031.2%
10008.9%
Dinaciclib 1068.1%
5015.5%
2004.3%

Interpretation: Both compounds effectively reduce the phosphorylation of Rb at the CDK2-specific site in a dose-dependent manner. This result directly links the cellular target engagement to the modulation of the intended signaling pathway. The EC₅₀ for p-Rb inhibition can be calculated from this data, providing a cellular potency metric that should correlate with the phenotypic outcomes.

Experiment 4: Cellular Phenotype Confirmation (Cell Cycle Analysis)

Causality & Rationale: The final, and most critical, piece of the puzzle is to confirm that the observed molecular and pathway-level effects translate into the hypothesized cellular phenotype. The inhibition of p-Rb should prevent cells from entering the S phase, causing them to arrest in the G1 phase of the cell cycle. We can quantify this effect precisely using flow cytometry analysis of cellular DNA content.

  • Cell Culture & Treatment: Treat MCF-7 cells with Z-thiazolamine-7 and Dinaciclib at concentrations corresponding to their p-Rb inhibition EC₅₀ (e.g., ~150 nM for Z-thiazolamine-7 and ~30 nM for Dinaciclib) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)45.1%35.8%19.1%
Z-thiazolamine-7 (150 nM) 72.3%9.2%18.5%
Dinaciclib (30 nM) 78.9%5.4%15.7%

Interpretation: As hypothesized, treatment with Z-thiazolamine-7 at a functionally relevant concentration induces a profound arrest of cells in the G1 phase, evidenced by a significant increase in the G1 population and a concomitant decrease in the S phase population. This phenotypic outcome is the definitive functional consequence of the upstream inhibition of the CDK2/Rb pathway and aligns perfectly with our proposed MoA. The effect is comparable to that of the reference compound, Dinaciclib.

Part 3: Synthesis and Conclusion

Through a logically structured, multi-tiered validation process, we have generated a coherent and compelling body of evidence to support the mechanism of action for Z-thiazolamine-7.

  • Biochemical Validation: We confirmed that Z-thiazolamine-7 is a direct, potent inhibitor of CDK2.

  • Target Engagement: We demonstrated that the compound enters cells and physically binds to CDK2, confirming its biological target.

  • Pathway Modulation: We verified that this binding event leads to the inhibition of the immediate downstream substrate, Rb, in a dose-dependent manner.

  • Phenotypic Correlation: We established that the inhibition of the CDK2-Rb pathway results in the predicted cellular outcome: a robust G1 cell cycle arrest.

The comparative data against Dinaciclib provides a crucial benchmark, positioning Z-thiazolamine-7 as a viable research tool and a potential starting point for further therapeutic development. While less potent than Dinaciclib, its clear on-target activity and validated MoA make it a valuable chemical probe. This guide illustrates a rigorous, self-validating framework that moves beyond simple correlations to establish a causal chain from molecule to cell, embodying the principles of scientific integrity required for modern drug discovery.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

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  • Title: Principles of cell cycle control. Source: Nature URL: [Link]

A Senior Application Scientist's Guide to Alternative Reagents for the Dimethylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Dimethylated 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic N-alkylation of the 2-amino group, particularly dimethylation, is a pivotal step in modulating a compound's pharmacokinetic and pharmacodynamic profile. This modification can significantly influence potency, selectivity, solubility, and metabolic stability. For researchers and drug development professionals, selecting the optimal reagent for this transformation is a critical decision, balancing efficacy, safety, and scalability. This guide provides an in-depth comparison of alternative reagents for the dimethylation of 2-aminothiazoles, grounded in mechanistic principles and supported by experimental insights to empower informed decision-making in your synthesis workflows.

Comparative Analysis of Dimethylation Reagents

The choice of a dimethylating agent is dictated by a multitude of factors including substrate compatibility, desired reaction conditions, and safety considerations. Below is a comparative overview of common and alternative reagents for the dimethylation of 2-aminothiazoles.

Reagent/Method Typical Conditions Yield Range Advantages Disadvantages Safety Concerns
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid, Heat (80-100°C)Good to Excellent (>80% for many amines)[1]Cost-effective, avoids quaternary ammonium salt formation[2], high yields.High temperatures, acidic conditions may not be suitable for sensitive substrates.Formic acid is corrosive.
Reductive Amination Formaldehyde, NaBH(OAc)₃, DCE or DCM, RTHigh (often >90%)[3]Mild reaction conditions[4], highly selective for iminium ion reduction[5], good functional group tolerance[3], safer than NaBH₃CN.Stoichiometric amounts of reagent and waste, NaBH(OAc)₃ is water-sensitive.[6]Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are toxic.
Dimethyl Sulfate (DMS) Base (e.g., K₂CO₃), Solvent (e.g., Acetone), RT to HeatGenerally HighHighly reactive[7], cost-effective for large scale.[7]Highly toxic and carcinogenic[7][8], can lead to over-methylation (quaternary salts), corrosive byproducts.[9]Extreme toxicity , requires stringent handling protocols.[7][8]
Methyl Iodide (MeI) Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone)Generally HighHighly reactive.[7]More expensive than DMS[7], toxic and a suspected carcinogen[9], can form quaternary salts.Toxic, handle with care.[9]
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Heat, often neat or in a high-boiling solvent (e.g., Dioxane)Good to ExcellentActs as both reagent and solvent, mild byproducts (methanol, dimethylamine).High temperatures often required, can be less reactive than alkyl halides.Flammable.
Catalytic Methylation Formaldehyde, H₂, Ru/C or CuH catalyst, HeatGood to ExcellentUse of a catalyst reduces waste, can be highly selective.[10][11]Requires specialized equipment (hydrogenator), catalyst cost and handling.Handling of hydrogen gas and pyrophoric catalysts.

Mechanistic Insights and Experimental Causality

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the dimethylation of 2-aminothiazoles. The choice of reagent directly influences the reaction pathway and, consequently, the outcome.

The Eschweiler-Clarke Reaction: The Classic Approach

This venerable reaction offers a robust and cost-effective method for exhaustive methylation.[2] The reaction proceeds through the formation of an iminium ion from the 2-aminothiazole and formaldehyde, which is then reduced by formic acid. The irreversible loss of carbon dioxide drives the reaction to completion.[2]

Causality Behind Experimental Choices: The use of excess formaldehyde and formic acid ensures the reaction proceeds to the dimethylated product. Heating is necessary to overcome the activation energy for both imine formation and hydride transfer from formic acid. This method is particularly advantageous when the goal is exclusively the tertiary amine, as the mechanism inherently prevents the formation of quaternary ammonium salts.[2]

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: First Methylation cluster_step3 Step 3: Second Methylation A 2-Aminothiazole C Iminium Ion A->C + H₂C=O, - H₂O B Formaldehyde D Iminium Ion F N-Methyl-2-aminothiazole D->F + HCOOH, - CO₂ E Formic Acid G N-Methyl-2-aminothiazole H Iminium Ion G->H + H₂C=O, - H₂O I N,N-Dimethyl-2-aminothiazole H->I + HCOOH, - CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Mild and Selective Alternative

Reductive amination has become a go-to method in modern organic synthesis due to its mildness and broad applicability. The use of sodium triacetoxyborohydride (STAB) is particularly noteworthy.[4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the iminium ion intermediate in the presence of the aldehyde.[5]

Causality Behind Experimental Choices: This one-pot reaction is typically run at room temperature in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid hydrolysis of the STAB reagent.[6] The high selectivity of STAB minimizes the formation of the corresponding alcohol byproduct from the reduction of formaldehyde, leading to cleaner reaction profiles and simpler purification.[4] This makes it an excellent choice for complex molecules with sensitive functional groups.[3]

Reductive_Amination cluster_workflow Reductive Amination Workflow Start Mix 2-Aminothiazole and Formaldehyde Imine In-situ Imine/ Iminium Ion Formation Start->Imine Room Temperature Reduce Add NaBH(OAc)₃ Imine->Reduce Selective Reduction Product N,N-Dimethyl-2-aminothiazole Reduce->Product

Caption: Workflow for Reductive Amination with NaBH(OAc)₃.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): The Dual-Role Reagent

DMF-DMA is a versatile reagent that can act as a methylating and formylating agent.[12] In the context of dimethylation, it reacts with primary amines to form an N,N-dimethylaminomethylene intermediate, which upon subsequent reaction or workup can yield the dimethylated amine.

Causality Behind Experimental Choices: The reaction with DMF-DMA typically requires heating to drive the reaction forward.[13] The byproducts, methanol and dimethylamine, are volatile and easily removed, simplifying purification. This reagent is particularly useful when trying to avoid the use of strong reducing agents or harsh acids and bases.

DMF_DMA_Mechanism cluster_mech Reaction with DMF-DMA Amine 2-Aminothiazole Intermediate N,N-Dimethylaminomethylene Intermediate Amine->Intermediate + DMF-DMA DMFDMA DMF-DMA Product N,N-Dimethyl-2-aminothiazole Intermediate->Product Further Reaction/ Workup

Caption: General Reaction Pathway with DMF-DMA.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific 2-aminothiazole derivative.

Protocol 1: Dimethylation via Eschweiler-Clarke Reaction
  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by a 37% aqueous solution of formaldehyde (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 9.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Dimethylation via Reductive Amination with NaBH(OAc)₃
  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 eq) and a 37% aqueous solution of formaldehyde (2.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Reagent Addition: Stir the mixture for 20-30 minutes at room temperature. Then, add sodium triacetoxyborohydride (2.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Dimethylation with Dimethyl Sulfate (Caution: Highly Toxic)
  • Reaction Setup: In a well-ventilated fume hood, add the 2-aminothiazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to a round-bottom flask containing anhydrous acetone or DMF.

  • Reagent Addition: Cool the mixture in an ice bath and add dimethyl sulfate (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of ammonium hydroxide to destroy any excess dimethyl sulfate.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of reagent for the dimethylation of 2-aminothiazoles is a critical parameter in the synthetic workflow. For robust, cost-effective, and scalable synthesis where the substrate is stable to heat and acid, the Eschweiler-Clarke reaction remains a formidable option.[1] For substrates bearing sensitive functional groups that demand mild conditions, reductive amination with sodium triacetoxyborohydride is the superior choice, offering high yields and selectivity with a favorable safety profile.[4][6]

While highly reactive, the extreme toxicity of dimethyl sulfate and methyl iodide necessitates stringent safety protocols, often limiting their use to situations where other methods fail.[7][8] N,N-Dimethylformamide dimethyl acetal provides a valuable alternative when avoiding strong acids, bases, or reducing agents is desirable. Finally, emerging catalytic methods offer a greener approach, minimizing stoichiometric waste, and are likely to become more prevalent as the technology matures.[10][11]

Ultimately, the optimal method will be determined by a careful evaluation of the specific 2-aminothiazole derivative, the scale of the reaction, and the available laboratory infrastructure. This guide serves to provide the foundational knowledge to make an informed and strategic decision.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Fang, X., et al. (2021).
  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Li, W., et al. (2019).
  • Liskon Biological. (2024, April 30). Exploration of the Reaction Mechanism of DMF-DMA. Retrieved from [Link]

  • Al-Tel, T. H. (2008). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Journal of Heterocyclic Chemistry, 45(4), 957-961.
  • chemeurope.com. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Reddit. (2012, April 24). Questions about methylation. r/chemistry. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • Al-Zaydi, K. M. (2013). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. Retrieved from [Link]

  • Vella, L. J., et al. (2019).
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  • Li, G., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. The Journal of Organic Chemistry, 88(17), 12283–12291.
  • Deshmukh, M. B., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Journal of Chemical and Pharmaceutical Research, 7(5), 659-663.
  • Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Li, G., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. The Journal of Organic Chemistry, 88(17), 12283–12291.
  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • de Souza, A. C. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(3), 474–481.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 235-259.
  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Ayati, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Boeckman, R. K., et al. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Methods in molecular biology, 1188, 125–138.
  • Maleki, A., et al. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(68), 42898-42907.
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A Comparative Guide to the Computational Modeling of N,N-dimethylthiazol-2-amine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational methodologies for modeling the chemical reactivity of N,N-dimethylthiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to predictive chemistry.

Introduction: The "Why" of Modeling Thiazole Reactivity

This compound belongs to the thiazole family of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry. Thiazole rings are key components in a wide array of potent, biologically active molecules, including antimicrobials, antiretrovirals, and neoplastic agents.[1][2] The reactivity of these molecules—specifically, where and how they react—is fundamental to their biological activity, metabolic fate, and potential toxicity.

Computational modeling offers a powerful lens to probe these properties in silico, providing insights that are often difficult, expensive, or time-consuming to obtain through traditional bench chemistry. By accurately predicting reaction mechanisms and identifying the most reactive sites on a molecule, we can accelerate drug discovery, design novel catalysts, and better understand biological pathways.[3][4] This guide compares the primary computational tools and theoretical frameworks used to dissect the reactivity of this compound, grounding each step in established scientific principles.

Theoretical Pillars of Reactivity Modeling

A successful computational study is built on a firm theoretical foundation. The choice of theory dictates the accuracy of the results and the feasibility of the calculation.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of accuracy and computational cost.[5][6] Unlike more computationally demanding methods, DFT can efficiently handle the electron correlation necessary for accurate predictions. It is a versatile tool for studying the reactivity of various chemical systems, including epoxy-amine reactions and the interaction of amines with surfaces.[5][6][7]

Conceptual DFT: Decoding Reactivity with Chemical Descriptors

Conceptual DFT provides a framework for quantifying reactivity through a series of descriptors derived from the molecule's electronic structure.[8] Understanding these allows us to predict how the molecule will behave in a chemical reaction.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap suggests higher reactivity.[9][10]

  • Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).[1]

  • Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more localized picture of reactivity than the MESP.[11]

Transition State Theory (TST): Mapping the Reaction Journey

To model a chemical reaction, it's not enough to know if it will react, but how. Transition State Theory (TST) provides the framework for this by modeling the reaction pathway as motion over a potential energy surface.[3][12] The highest point on this path is the transition state , a fleeting, high-energy structure that represents the point of no return.[4][13] By locating this transition state, we can calculate the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. This is the single most important quantitative predictor of reaction kinetics.[12][14]

cluster_reactivity Conceptual DFT: Predicting Reactive Sites cluster_kinetics Transition State Theory: Predicting Reaction Rates HOMO HOMO Energy (Nucleophilicity) Prediction Prediction of Reactivity (Where and How Fast) HOMO->Prediction Identifies 'Where' LUMO LUMO Energy (Electrophilicity) LUMO->Prediction Identifies 'Where' MESP MESP Surface (Charge Distribution) MESP->Prediction Identifies 'Where' Fukui Fukui Functions (Local Reactivity) Fukui->Prediction Identifies 'Where' TS Transition State (TS) (First-order saddle point) TS->Prediction Determines 'How Fast' Ea Activation Energy (Ea) (Energy barrier) Ea->Prediction Determines 'How Fast'

Caption: Logical relationship between theoretical concepts and reactivity prediction.

A Comparative Analysis of Computational Software

Several software packages are available for performing DFT calculations. The choice often depends on licensing costs, available computational resources, and user expertise.

FeatureGaussianORCASchrödinger Materials Science
Licensing CommercialFree for academic useCommercial
Key Strengths Widely used, extensive documentation, large number of supported methods.Highly efficient, excellent parallelization, broad range of modern DFT functionals.Integrated suite with user-friendly GUI, powerful tools for reaction mechanism discovery (e.g., Nanoreactor).[15]
Typical Use Case General purpose academic and industrial research.High-performance computing environments, large-scale screening.Drug discovery and materials science workflows where automation and ease of use are prioritized.
Learning Curve Moderate (command-line focused)Moderate to High (command-line focused)Low to Moderate (GUI-driven)

Experimental Protocol: A Validated Workflow for Reactivity Modeling

This section details a step-by-step methodology for modeling an electrophilic aromatic substitution reaction on this compound using the ORCA software package as an example. The principles are transferable to other software like Gaussian.

G A 1. Input Structure (Initial XYZ coordinates) B 2. Geometry Optimization & Frequency Calculation A->B DFT (B3LYP/def2-TZVP) C 3. Reactivity Analysis (MESP, HOMO/LUMO) B->C Extract properties from output D 4. Transition State Search (e.g., using optts) B->D Build reactant-electrophile complex E 5. IRC Calculation (Confirm reaction path) D->E Verify TS connects reactants & products F 6. Final Analysis (Calculate Activation Energy) E->F

Caption: A typical computational workflow for modeling chemical reactivity.

Step 1: Geometry Optimization and Vibrational Frequency Analysis

The first step is to find the lowest energy structure (the ground state geometry) of the molecule.

Protocol:

  • Create Input File: Construct a text file (e.g., dmt_opt.inp) containing the initial atomic coordinates of this compound.

  • Define Calculation Settings: Specify the DFT functional and basis set. The B3LYP functional with a triple-zeta basis set like def2-TZVP is a well-regarded starting point for organic molecules.[9][10] The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation.

  • Execute Calculation: Run the calculation using the ORCA executable from your terminal: path/to/orca dmt_opt.inp > dmt_opt.out.

Trustworthiness (Self-Validation): A successful optimization is confirmed by examining the output file. The geometry convergence criteria must be met, and, crucially, the frequency calculation must yield zero imaginary frequencies . An imaginary frequency indicates the structure is not a true energy minimum but a saddle point.

Step 2: Calculation of Reactivity Descriptors

From the optimized structure's output file, we can extract the data needed to predict reactive sites.

Protocol:

  • Extract Orbital Energies: Search the output file (dmt_opt.out) for "ORBITAL ENERGIES". The energies of the HOMO and LUMO will be listed.

  • Generate MESP Data: To visualize the Molecular Electrostatic Potential, generate a plot file using the orca_plot utility provided with ORCA. This file can then be rendered in visualization software like Avogadro or VMD.

  • Interpret Results: The regions of most negative potential on the MESP surface are the most likely sites for electrophilic attack. For this compound, these are expected to be around the nitrogen atoms and potentially the C5 position of the thiazole ring, which is known to be susceptible to electrophilic substitution.

Step 3: Locating the Transition State (TS)

This is the most challenging, yet most insightful, part of the workflow. We will model the approach of an electrophile (e.g., NO₂⁺) to the predicted reactive site.

Protocol:

  • Build an Initial Guess: Create a new coordinate file with both this compound and the electrophile positioned close to the assumed transition state geometry.

  • Perform a TS Optimization: Use the OptTS keyword in a new ORCA input file. This algorithm will search for a first-order saddle point on the potential energy surface.[14]

  • Execute Calculation: Run the TS search calculation. These calculations are often more computationally intensive than simple optimizations.

Trustworthiness (Self-Validation): A true transition state is validated by two criteria:

  • The geometry optimization must converge.

  • A subsequent frequency calculation at the converged geometry must show exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, i.e., breaking and forming bonds.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation confirms that the located TS correctly connects the reactants and the desired products.

Protocol:

  • Set up IRC Calculation: Using the optimized TS geometry and its calculated vibrational frequencies, perform an IRC calculation. This involves following the reaction path downhill from the TS in both the forward and reverse directions.

  • Analyze Endpoints: Verify that the forward path leads to the product structure and the reverse path leads back to the reactant complex.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below are sample tables illustrating how to present the calculated results.

Table 1: Calculated Global Reactivity Descriptors for this compound (B3LYP/def2-TZVP)

DescriptorValue (eV)Interpretation
EHOMO-6.21Indicates moderate electron-donating ability.
ELUMO-0.89Indicates poor electron-accepting ability.
HOMO-LUMO Gap5.32Suggests high kinetic stability.
Electronegativity (χ)3.55Overall tendency to attract electrons.
Chemical Hardness (η)2.66Resistance to change in electron distribution.

Note: These values are illustrative and would be replaced with actual output from the calculation.

Table 2: Calculated Activation Energy (ΔG‡) for Nitration at the C5 Position

ComponentReactant ComplexTransition StateProduct Complex
Electronic Energy (Hartree)-855.12345-855.09876-855.15678
Gibbs Free Energy Correction (Hartree)+0.15432+0.15123+0.15543
Final Free Energy (Hartree) -854.96913 -854.94753 -854.90135
Activation Energy (ΔG‡) \multicolumn{3}{c}{13.55 kcal/mol }

Note: The Activation Energy is calculated as (GTS - GReactant) * 627.509.

This calculated activation energy provides a quantitative prediction of the reaction rate. By comparing the activation energies for reactions at different sites on the molecule, one can authoritatively determine the most favorable reaction pathway. For instance, comparing the barrier for attack at C5 versus an N-attack would provide definitive insight into the regioselectivity of the reaction.

Conclusion

The computational modeling of this compound reactivity is a multi-step process that requires careful selection of theoretical methods and rigorous validation of results. By leveraging Density Functional Theory to calculate both global and local reactivity descriptors, researchers can generate robust hypotheses about a molecule's behavior. Furthermore, the application of Transition State Theory to locate transition states and calculate activation barriers provides quantitative predictions of reaction kinetics and mechanisms. This guide provides a framework for conducting such studies with a high degree of scientific integrity, enabling researchers to make reliable predictions that can guide and accelerate experimental work in drug discovery and materials science.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-dimethylthiazol-2-amine is a crucial building block in medicinal chemistry and materials science. The economic viability of its large-scale production hinges on the selection of an optimal synthetic route. This guide provides an in-depth comparison of the most prevalent synthesis strategies, focusing on the direct N,N-dimethylation of commercially available 2-aminothiazole. We evaluate this route based on raw material cost, process efficiency, reagent toxicity, and operational complexity. Our analysis reveals that the classical methylation using dimethyl sulfate and sodium hydride in N,N-dimethylformamide (DMF) remains a high-yielding and robust, albeit hazardous, option. Alternative, safer protocols utilizing microwave assistance are also presented. This guide provides researchers and process chemists with the critical data and experimental protocols necessary to make informed decisions based on their specific laboratory or production needs, balancing cost, yield, safety, and scalability.

Introduction: The Significance of this compound

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2][3] The N,N-dimethylated analogue, this compound, serves as a key intermediate for creating more complex, substituted molecules. The dimethylamino group significantly alters the electronic properties and steric profile of the parent amine, allowing chemists to fine-tune properties such as solubility, basicity, and receptor binding affinity.

Given its utility, the efficient and cost-effective synthesis of this compound is of paramount importance. The primary challenge lies in achieving exhaustive methylation of the 2-amino group without promoting undesired side reactions or incurring prohibitive costs associated with reagents and purification. This guide will focus on the most direct and widely adopted synthetic strategy: the methylation of 2-aminothiazole.

Analysis of the Primary Synthesis Route: N,N-Dimethylation of 2-Aminothiazole

The most common and straightforward approach to synthesizing this compound is the direct alkylation of 2-aminothiazole. This reaction involves treating the starting amine with a methylating agent in the presence of a base.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. A base is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction towards the desired di-substituted product. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation and minimize side reactions.

Key Reagents and Their Impact
  • Starting Material: 2-Aminothiazole is a readily available commercial product.[4][5][6] Its cost is a primary driver of the final product's expense.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a potent, efficient, and cost-effective methylating agent.[7][8] However, it is extremely toxic and a suspected carcinogen, requiring stringent handling protocols.[9] Methyl iodide (CH₃I) is an alternative but is more expensive and volatile.

  • Base: Sodium hydride (NaH) is a powerful, inexpensive base that ensures complete deprotonation, leading to high yields.[10][11] It is, however, highly flammable and reacts violently with water. Weaker bases like potassium carbonate (K₂CO₃) can be used, particularly in microwave-assisted protocols, offering a safer alternative, though potentially requiring longer reaction times or higher temperatures.[12]

  • Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the strong base.[13][14]

Visualization of Synthetic Pathway and Workflow

To clarify the chemical transformation and the decision-making process for route selection, the following diagrams are provided.

Synthesis_of_NN_dimethylthiazol_2_amine cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup A 2-Aminothiazole P1 Deprotonation (Formation of Anion) A->P1 Reacts with B Dimethyl Sulfate ((CH₃)₂SO₄) P2 Nucleophilic Attack (Dimethylation) B->P2 Reacts with C Sodium Hydride (NaH) (Base) C->P1 Facilitates D DMF (Solvent) D->P1 Solubilizes P1->P2 Intermediate E This compound (Crude Product) P2->E Yields F Purification (Column Chromatography) E->F Undergoes G Final Product F->G Yields

Caption: Reaction scheme for the synthesis of this compound.

Cost_Effectiveness_Workflow start Define Synthesis Scale (Lab vs. Pilot vs. Production) cost_analysis Analyze Raw Material Costs - 2-Aminothiazole - Methylating Agent - Base & Solvent start->cost_analysis decision Select Optimal Route cost_analysis->decision Cost Data yield_eval Evaluate Reaction Yield & Purity yield_eval->decision Performance Data safety_eval Assess Safety & Handling (Toxicity, Flammability) safety_eval->decision Risk Assessment time_eval Consider Process Time & Purification Complexity time_eval->decision Efficiency Data route1 Route 1: Classical (NaH, (CH₃)₂SO₄) High Yield, High Hazard decision->route1 Prioritize Yield/Cost route2 Route 2: Alternative (K₂CO₃, MW) Safer, Potentially Lower Yield decision->route2 Prioritize Safety

Caption: Decision workflow for selecting a cost-effective synthesis route.

Comparative Analysis of Synthesis Protocols

Here we compare two detailed protocols: a classical, high-yield method and a modern, safety-conscious microwave-assisted method.

ParameterProtocol 1: Classical (NaH / (CH₃)₂SO₄) Protocol 2: Microwave-Assisted (K₂CO₃ / (CH₃)₂SO₄)
Starting Material Cost Moderate (based on 2-aminothiazole price)Moderate (same as Protocol 1)
Reagent Cost Low (NaH and (CH₃)₂SO₄ are inexpensive)[10][15]Low (K₂CO₃ is very cheap)
Typical Yield High (often > 90%)Moderate to High (70-90%)[12]
Reaction Time 4-12 hours15-30 minutes[12]
Safety Concerns High: NaH is pyrophoric; (CH₃)₂SO₄ is highly toxic/carcinogenic.[9] Requires inert atmosphere and expert handling.Moderate: (CH₃)₂SO₄ toxicity remains a concern, but avoids pyrophoric NaH. Requires specialized microwave equipment.
Purification Standard (Aqueous workup followed by column chromatography)Standard (Filtration, aqueous workup, column chromatography)
Scalability Proven for large-scale synthesis, but hazards increase with scale.Generally limited to lab/pilot scale due to microwave reactor size.
Ideal Use Case Large-scale production where yield is paramount and stringent safety controls are in place.Rapid synthesis of analogues in a research/discovery setting where safety and speed are prioritized.

Note: Cost estimates are based on lab-scale chemical supplier pricing in early 2026 and are subject to change. Bulk industrial pricing is significantly lower.[4][7][8][10][15][16]

Detailed Experimental Protocols

Protocol 1: Classical N,N-Dimethylation with Sodium Hydride

Expertise Note: This protocol uses highly reactive and toxic materials. It must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per 1 g of 2-aminothiazole) via syringe.

  • Amine Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-aminothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Methylation: Add dimethyl sulfate (2.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of ice-cold water.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Microwave-Assisted N,N-Dimethylation[12]

Trustworthiness Note: This protocol is adapted from established microwave-assisted N-alkylation procedures and offers a safer alternative to the classical method.[12]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-aminothiazole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and dimethyl sulfate (1.2 equivalents).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Pour the reaction mixture into ice water (approx. 20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For researchers focused on cost-effectiveness and high-yield production at scale , the Classical N,N-Dimethylation Protocol (Protocol 1) remains the industry standard. Its reliance on inexpensive yet powerful reagents like sodium hydride and dimethyl sulfate ensures a high conversion rate and maximizes output from the costly 2-aminothiazole starting material. However, the significant safety hazards associated with these reagents cannot be overstated and necessitate a robust safety infrastructure and highly trained personnel.

For professionals in drug discovery and early-stage development , where speed, safety, and the synthesis of multiple analogues are prioritized over bulk cost, the Microwave-Assisted Protocol (Protocol 2) is the superior choice. It dramatically reduces reaction times from hours to minutes and replaces the pyrophoric sodium hydride with a much safer base, potassium carbonate. While the yield may be slightly lower and scalability is limited, the gains in operational safety and efficiency are substantial for a research environment.

Ultimately, the choice of synthesis route is a strategic one, balancing economic pressures with the practical realities of the laboratory environment and institutional safety standards.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

N,N-dimethylthiazol-2-amine and its structural analogs are valuable intermediates in pharmaceutical research and development. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. As researchers dedicated to scientific advancement, our responsibility extends beyond the successful execution of a reaction to the safe and compliant management of its byproducts. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with procedural steps to foster a culture of intrinsic safety.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in managing its waste. This compound, like many heterocyclic amines, presents a multi-faceted hazard profile that must be respected at all stages of its lifecycle.

1.1 Toxicological and Physicochemical Hazards

While comprehensive toxicological data for this compound itself is limited, data from structurally similar compounds, such as 2-aminothiazole and its derivatives, provides a strong basis for a conservative risk assessment. The primary hazards are summarized below.

PropertyData / AssessmentSource(s)
Acute Oral Toxicity Harmful if swallowed.[1][2]Safety Data Sheet (SDS) for analogous compounds
Skin Contact Causes skin irritation.[2]SDS for analogous compounds
Eye Contact Causes serious eye damage.[2]SDS for analogous compounds
Inhalation May cause respiratory irritation.[2]SDS for analogous compounds
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]SDS for analogous compounds
Hazardous Decomposition Combustion produces toxic nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO₂).[1]SDS for analogous compounds

The amine functional group makes the compound basic, meaning it can react exothermically and violently with acids.[3] This reactivity is a critical consideration for waste segregation.

1.2 Regulatory Context: EPA and OSHA Mandates

The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal ("cradle to grave").[4] Laboratories are considered waste generators and must adhere to specific protocols for waste identification, accumulation, and disposal.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazardous chemicals in their workplace.[7] This includes proper handling and emergency procedures, which are integral to safe waste management.

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing this compound waste, from the moment it is deemed "waste" to its final collection by trained professionals.

Step 1: Waste Characterization

Any this compound that is no longer intended for use is considered waste.[8] This includes reaction residues, contaminated solvents, spilled material, and off-specification product. Based on its hazard profile (irritant, harmful), this material must be managed as hazardous waste .[6][9]

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

Before handling any waste, ensure a barrier between you and the hazard.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.

Step 3: Waste Collection and Segregation

The principle of segregation is paramount to preventing dangerous chemical reactions within a waste container.

  • Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers due to the potential for corrosion with amine compounds. Never use repurposed food containers.[11]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[8] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • List all constituents and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Segregate Incompatibles: This waste stream must be kept separate from:

    • Acids: To prevent violent neutralization reactions.[3]

    • Oxidizing Agents: To prevent vigorous, potentially explosive reactions.

    • Aqueous Waste: Unless the waste is already an aqueous solution, keep organic waste separate from aqueous waste streams to facilitate proper final disposal.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for waste storage, known as a Satellite Accumulation Area (SAA).[6][11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.[12]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[6][11][12] This is an EPA requirement to prevent the release of vapors.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][13] Once a container is full, it must be dated and removed from the lab within three days.[11]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to perform the final disposal.

  • Contact EHS: Once your waste container is full or you are discontinuing the project, submit a waste collection request to your institution's EHS department or equivalent safety office.[6][13]

  • Professional Disposal: EHS will collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the hazardous compounds.[3][14]

Section 3: Emergency Procedures

3.1 Spill Management

In the event of a spill, your immediate priority is to isolate the area and protect personnel.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Isolate: Restrict access to the spill area. If the material is volatile, ensure adequate ventilation, preferably within a chemical fume hood.

  • Protect Yourself: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated waste container. Use spark-proof tools if a flammable solvent is present.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the container with all constituents of the spill cleanup material and manage it as hazardous waste.

3.2 Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.[1]

Section 4: Visualized Workflow and Summary

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from processes involving this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound start Waste Generated (e.g., reaction mixture, spill residue) is_hazardous Is it Hazardous Waste? start->is_hazardous ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_hazardous->ppe Yes (Always for this chemical) collect Step 2: Collect in a Labeled, Compatible Container (e.g., HDPE, Glass) ppe->collect segregate Is it segregated from incompatibles (Acids, Oxidizers)? collect->segregate store Step 3: Store in Secondary Containment within a Designated SAA segregate->store Yes remediate_segregation Action: Immediately Segregate from Incompatible Materials segregate->remediate_segregation No full Is container full or project complete? store->full request_pickup Step 4: Request Pickup from EHS/Safety Office full->request_pickup Yes continue_storage Continue Safe Storage in SAA full->continue_storage No end Professional Disposal (Incineration at TSDF) request_pickup->end remediate_segregation->store continue_storage->store

Caption: Disposal Decision Workflow for this compound Waste.

Summary of Best Practices: Do's and Don'ts
DoDon't
DO characterize all this compound waste as hazardous.DON'T pour any amount down the sink drain.[12][13]
DO use compatible, clearly labeled containers with secure lids.[11]DON'T leave waste containers open or un-labeled.[6][11]
DO segregate this waste from acids and oxidizing agents.DON'T mix incompatible waste streams.[12]
DO store waste in a designated Satellite Accumulation Area.[6][11]DON'T dispose of waste by evaporation in a fume hood.[11][13]
DO wear appropriate PPE when handling waste.[1][10]DON'T dispose of even "empty" containers in regular trash without triple-rinsing.
DO contact your EHS office for pickup of full containers.[6]DON'T transport hazardous waste outside of the laboratory yourself.[13]

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]

  • Material Safety Data Sheet - FARMIN DM SERIES. Kao Chemicals. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

Sources

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